5-Bromo-2-chloro-3-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXUEWGXWCENG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376871 | |
| Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-13-5 | |
| Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-chloro-3-fluoropyridine: Chemical Structure, Properties, and Reactivity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 5-Bromo-2-chloro-3-fluoropyridine, a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the development of complex molecular architectures.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative with the molecular formula C₅H₂BrClFN.[3] It typically appears as a white to almost white powder or lump. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂BrClFN | [3] |
| Molecular Weight | 210.43 g/mol | [3] |
| CAS Number | 831203-13-5 | [3][4] |
| Appearance | White to almost white powder to lump | [5] |
| Melting Point | 50.0 - 54.0 °C | |
| Purity | >98.0% (GC) | |
| Solubility | Information not readily available in public sources. |
Spectroscopic Data
Synthesis and Reactivity
Synthetic Approaches:
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies for halogenated pyridines can be applied. A plausible synthetic route is outlined below. The synthesis of a related isomer, 2-Bromo-5-chloro-3-fluoropyridine, has been reported via a Sandmeyer-type reaction starting from 5-chloro-3-fluoropyridin-2-amine.[6] This suggests that a similar diazotization and halogenation sequence could be a viable strategy for the target molecule.
Experimental Protocol for a General Synthetic Pathway:
No specific experimental protocol for the synthesis of this compound is readily available in the cited search results. The following is a generalized representation of a potential synthetic approach.
A potential synthetic pathway for this compound could involve a multi-step process starting from a suitable pyridine precursor. This would likely involve sequential halogenation steps, such as bromination and chlorination, followed by a fluorination step, possibly a Halex reaction. The precise order of these steps and the specific reagents and conditions would require experimental optimization.
Caption: A generalized synthetic pathway for this compound.
Reactivity and Chemoselective Functionalization:
This compound is a versatile building block due to the differential reactivity of its three halogen substituents. This allows for chemoselective functionalization at the C2 (chloro), C3 (fluoro), and C5 (bromo) positions. This is particularly valuable in the synthesis of complex molecules where site-specific modifications are required.
Experimental Protocols for Chemoselective Amination:
The following protocols are based on the chemoselective amination of this compound as described in the literature. Specific substrate and reagent quantities would need to be determined for individual applications.
1. Selective Amination at the C5-Bromo Position (Buchwald-Hartwig Amination):
-
Reaction: Palladium-catalyzed cross-coupling of an amine with the C-Br bond.
-
Typical Conditions: The reaction is carried out using a palladium catalyst such as Pd₂(dba)₃ and a suitable phosphine ligand (e.g., Xantphos) in the presence of a base.
-
Outcome: This method selectively yields the 5-amino-2-chloro-3-fluoropyridine derivative.
2. Selective Amination at the C2-Chloro Position:
-
Reaction: Nucleophilic aromatic substitution of the chloride.
-
Typical Conditions: The reaction is performed under neat conditions (without solvent) in the absence of a palladium catalyst.
-
Outcome: This approach favors the formation of the 2-amino-5-bromo-3-fluoropyridine derivative.
3. Selective Amination at the C3-Fluoro Position (SₙAr):
-
Reaction: Nucleophilic aromatic substitution of the fluoride.
-
Typical Conditions: The reaction proceeds under SₙAr (Nucleophilic Aromatic Substitution) conditions.
-
Outcome: This allows for the introduction of an amino group at the C3 position.
Caption: Reaction pathways for the chemoselective amination of this compound.
Crystallographic Data
No public crystallographic data for this compound was found in the searched literature. The determination of its solid-state structure via single-crystal X-ray diffraction would provide valuable insights into its molecular geometry and intermolecular interactions.
Safety Information
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its key feature is the potential for chemoselective functionalization at its three distinct halogenated positions, enabling the strategic construction of complex molecular targets. While detailed experimental data such as NMR spectra and a specific synthesis protocol are not widely available in the public domain, the known reactivity patterns provide a solid foundation for its application in research and development. It is recommended that researchers characterize the compound thoroughly upon acquisition or synthesis.
References
- 1. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. indiamart.com [indiamart.com]
- 6. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 5-Bromo-2-chloro-3-fluoropyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-3-fluoropyridine is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the pyridine ring, offers multiple sites for selective functionalization. This strategic arrangement of halogens allows for a range of chemoselective transformations, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] The electron-deficient nature of the pyridine ring, further enhanced by the presence of three halogen substituents, activates the molecule for various nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, offering detailed protocols and insights for its effective utilization in research and development.
Physical and Chemical Properties
This compound is typically a white to off-white or light yellow solid at room temperature.[2] It is soluble in common organic solvents such as ethanol, dichloromethane, and ether. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 831203-13-5 | [1] |
| Molecular Formula | C₅H₂BrClFN | [1] |
| Molecular Weight | 210.43 g/mol | [1] |
| Appearance | White to almost white powder or lump | [2] |
| Melting Point | 50.0 to 54.0 °C | [2] |
| Boiling Point (Predicted) | 195.3 ± 35.0 °C | [3] |
| Density (Predicted) | 1.829 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | -2.44 ± 0.10 | [3] |
Synthesis
The synthesis of this compound can be approached through various routes, often involving the sequential halogenation of a pyridine precursor. While specific, detailed protocols for its direct synthesis are not widely published, a plausible and logical pathway can be derived from established methodologies for the synthesis of related polyhalogenated pyridines. One common strategy involves the bromination of a pre-existing chloro-fluoropyridine derivative.
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is based on the bromination of 2-chloro-3-fluoropyridine.
Materials:
-
2-Chloro-3-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-fluoropyridine (1.0 eq.). Dissolve the starting material in a suitable solvent such as dichloromethane.
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution.
-
Acid Catalyst: Carefully add concentrated sulfuric acid dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is dominated by the differential reactivity of its three halogen substituents in metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F. This allows for the selective functionalization at the C-5 position (bromine) while leaving the C-2 (chlorine) and C-3 (fluorine) positions intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be performed selectively at the C-5 position.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), triphenylphosphine (0.06 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-3-fluoro-5-(4-methoxyphenyl)pyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other amino-heterocycles. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-5 position of this compound.
Materials:
-
This compound
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and piperidine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction and Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-(piperidin-1-yl)-2-chloro-3-fluoropyridine.
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. While publicly available spectra are limited, the expected data is as follows:
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent halogen substituents.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, and carbon-fluorine coupling will be observed for the carbon atoms in proximity to the fluorine atom.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.43 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring. The C-Br, C-Cl, and C-F stretching vibrations will appear in the fingerprint region.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its ability to undergo selective functionalization makes it a key component in the construction of complex molecular scaffolds.
-
Medicinal Chemistry: It is used in the synthesis of novel compounds for various therapeutic areas, including anti-bacterial, anti-viral, and anti-tumor agents. The introduction of the fluoropyridine moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Agrochemicals: This compound is also utilized in the development of new pesticides and herbicides. The specific halogenation pattern can contribute to the targeted activity and reduced environmental impact of these agrochemicals.
-
Materials Science: this compound has potential applications in the synthesis of materials with unique photoelectric properties, such as those used in organic light-emitting diodes (OLEDs) and solar cells.
Visualizations
Reactivity and Synthetic Utility of this compound
The following diagram illustrates the versatile reactivity of this compound, highlighting its utility in key cross-coupling reactions to generate diverse molecular architectures.
Caption: Reaction pathways of this compound.
General Experimental Workflow for Cross-Coupling Reactions
The following diagram outlines a typical experimental workflow for performing palladium-catalyzed cross-coupling reactions with this compound.
Caption: Experimental workflow for cross-coupling reactions.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-chloro-3-fluoropyridine. Due to the absence of publicly available experimental spectra, this document presents a high-quality predicted spectrum, offering valuable insights for the structural elucidation and characterization of this halogenated pyridine derivative. The guide includes a summary of predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the spin system.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronegativity and spatial arrangement of the bromine, chlorine, and fluorine substituents.
The predicted data has been generated using advanced computational algorithms that take into account the complex electronic effects of the multiple halogen substituents on the pyridine ring. This data serves as a reliable reference for the identification and analysis of this compound in experimental settings.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 8.15 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4.5, ⁴J(H-H) ≈ 2.0 |
| H-6 | 8.40 | Doublet of doublets (dd) | ⁵J(H-F) ≈ 2.5, ⁴J(H-H) ≈ 2.0 |
Note: The predicted chemical shifts are referenced to a standard internal solvent signal. Actual experimental values may vary depending on the solvent, concentration, and temperature.
Spin-Spin Coupling Analysis
The predicted spectrum reveals a four-bond coupling (⁴J) between the proton at position 4 (H-4) and the fluorine atom at position 3. Additionally, a longer-range five-bond coupling (⁵J) is predicted between the proton at position 6 (H-6) and the fluorine atom. A four-bond coupling is also expected between the two protons (H-4 and H-6). These couplings result in the characteristic doublet of doublets multiplicity for both signals.
Caption: Predicted spin-spin coupling relationships in this compound.
Experimental Protocol for ¹H NMR Acquisition
The following is a general but detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
2. NMR Spectrometer Setup:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for better signal dispersion.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Locking: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.
-
Shimming: Perform automatic or manual shimming of the magnetic field to achieve high homogeneity and sharp, symmetrical peaks.
3. Data Acquisition Parameters:
-
Experiment: A standard one-dimensional proton pulse-acquire experiment is typically sufficient.
-
Temperature: Maintain a constant temperature, usually 25 °C (298 K), and report the temperature at which the spectrum was acquired.
-
Spectral Width: Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (D1) of 1-2 seconds between scans to allow for full relaxation of the protons, which is important for accurate integration.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally suitable for good resolution.
4. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to the Free Induction Decay (FID) before performing the Fourier transform to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons.
This comprehensive guide provides researchers with the necessary information to identify, characterize, and utilize this compound in their scientific endeavors. The combination of predicted data and a detailed experimental protocol facilitates a deeper understanding of the spectroscopic properties of this important chemical entity.
Technical Guide: 13C NMR Data for 5-Bromo-2-chloro-3-fluoropyridine
Audience: Researchers, scientists, and drug development professionals
Core Content: This document provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) data for the compound 5-Bromo-2-chloro-3-fluoropyridine. It includes a comprehensive, adaptable experimental protocol for data acquisition and a logical workflow for NMR analysis, designed to serve as a practical guide for researchers in medicinal chemistry and related fields.
Predicted 13C NMR Spectral Data
Due to the absence of readily available experimental spectra in public databases, the following 13C NMR data has been generated using a validated computational prediction model. These values serve as a reliable reference for the identification and characterization of this compound.
The predicted chemical shifts provide insight into the electronic environment of each carbon atom in the pyridine ring, influenced by the inductive and resonance effects of the bromine, chlorine, and fluorine substituents. The carbon atoms directly bonded to or in close proximity to the electronegative halogen atoms are expected to be deshielded and thus appear at a higher chemical shift (downfield).
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm (CDCl₃) |
| C2 (C-Cl) | 154.9 |
| C3 (C-F) | 145.9 |
| C6 (C-H) | 142.8 |
| C4 (C-H) | 122.5 |
| C5 (C-Br) | 118.2 |
Note: These values are computationally predicted and should be confirmed by experimental data. The assignment of C2, C3, C5, and C6 is based on established substitution patterns in pyridine rings, but definitive assignment requires 2D NMR experiments.
Experimental Protocol for 13C NMR Data Acquisition
This section outlines a detailed methodology for acquiring a proton-decoupled 13C NMR spectrum of this compound. The protocol is adapted from standard procedures for halogenated heterocyclic compounds and can be modified based on the specific instrumentation available.[1]
2.1 Sample Preparation
-
Sample Quantity: Accurately weigh approximately 15-30 mg of this compound. For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[2]
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube to prevent shimming issues.
2.2 Spectrometer Setup and Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer and can be adjusted for instruments with different field strengths.
Table 2: Recommended 13C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H instrument) | The resonance frequency for the ¹³C nucleus at the given magnetic field strength. |
| Pulse Program | zgpg30 or zgdc30 (Bruker) | A standard single 30° pulse experiment with proton decoupling to produce singlet peaks for each carbon.[3] |
| Acquisition Time (AQ) | 1.0 - 2.0 seconds | The duration for which the Free Induction Decay (FID) is recorded.[1][3] |
| Relaxation Delay (D1) | 2.0 - 5.0 seconds | A delay to allow for nuclear spin relaxation before the next pulse.[1][4] |
| Number of Scans (NS) | 1024 or higher | The number of FIDs averaged to improve the signal-to-noise ratio.[1] |
| Spectral Width (SW) | 250 ppm (approx. 0 to 250 ppm) | The range of chemical shifts to be observed, encompassing all expected carbon signals.[1][4] |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
| Decoupling | Broadband proton decoupling (e.g., GARP) | Irradiates all proton frequencies to collapse ¹³C-¹H coupling, simplifying the spectrum to singlets.[3] |
2.3 Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 1.0 Hz to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.[3]
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard TMS to 0.0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used (δ ≈ 77.16 ppm).
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the logical workflow from sample preparation to final data interpretation in a typical NMR experiment.
References
Mass Spectrometry of 5-Bromo-2-chloro-3-fluoropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-chloro-3-fluoropyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. Due to the absence of publicly available mass spectral data for this specific compound, this guide synthesizes information from established fragmentation principles of halogenated aromatic compounds and pyridines to predict its mass spectrometric behavior. Detailed, adaptable experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, alongside data interpretation guidelines. This document aims to serve as a valuable resource for researchers undertaking the analysis and characterization of this and structurally related molecules.
Introduction
This compound is a polysubstituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring three different halogen atoms on a pyridine ring, presents a unique case for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is crucial for its unambiguous identification, purity assessment, and use in metabolic or degradation studies. This guide outlines the theoretical mass spectrometry of this compound and provides practical experimental frameworks.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrometric analysis of this compound is expected to be characterized by several key features arising from the presence of bromine and chlorine isotopes, as well as the inherent stability of the pyridine ring.
2.1. Molecular Ion Region
The molecular formula of this compound is C₅H₂BrClFN. Its monoisotopic mass is approximately 208.9043 Da. The presence of bromine (⁷⁹Br and ⁸¹Br with nearly 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl with approximately 3:1 natural abundance) will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant peaks in this cluster are predicted as follows:
| Ion | m/z (Da) | Predicted Relative Abundance |
| [C₅H₂⁷⁹Br³⁵ClFN]⁺ | 208.9 | ~75% |
| [C₅H₂⁸¹Br³⁵ClFN]⁺ | 210.9 | ~75% |
| [C₅H₂⁷⁹Br³⁷ClFN]⁺ | 210.9 | ~25% |
| [C₅H₂⁸¹Br³⁷ClFN]⁺ | 212.9 | ~25% |
Note: The overlapping signals at m/z 210.9 will result in a combined peak of higher relative abundance.
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound.
2.2. Predicted Fragmentation Pattern
Electron Ionization (EI) mass spectrometry is anticipated to induce fragmentation through several key pathways, primarily involving the loss of halogen atoms and cleavage of the pyridine ring. The following table summarizes the predicted major fragment ions.
| m/z (Predicted) | Proposed Fragment | Neutral Loss | Notes |
| 174/176 | [C₅H₂BrFN]⁺ | Cl | Loss of a chlorine radical. The isotopic pattern will be dominated by the 1:1 bromine isotopic ratio. |
| 130/132 | [C₅H₂ClFN]⁺ | Br | Loss of a bromine radical. The isotopic pattern will be dominated by the 3:1 chlorine isotopic ratio. |
| 155 | [C₅H₂BrCl]⁺ | F | Loss of a fluorine radical. |
| 95 | [C₅H₂FN]⁺ | Br, Cl | Subsequent loss of both bromine and chlorine. |
| 75 | [C₄H₂N]⁺ | Br, Cl, F, HCN | Ring fragmentation following halogen loss. |
Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound.
A primary fragmentation pathway is the loss of a halogen radical. The relative ease of halogen loss is typically I > Br > Cl > F. Therefore, the initial loss of a bromine or chlorine radical is highly probable.
Predicted Fragmentation Pathway of this compound.
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of this compound by GC-MS and LC-MS.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
3.1.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
3.1.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-300 |
| Scan Mode | Full Scan |
Table 3: Recommended GC-MS Parameters.
General Workflow for GC-MS Analysis.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile analytes or when direct analysis of complex mixtures is required without extensive sample cleanup.
3.2.1. Sample Preparation
-
Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
-
Working Solutions: Prepare serial dilutions in the initial mobile phase composition.
-
Sample Matrix: Dilute samples in the mobile phase and filter through a 0.22 µm syringe filter before injection. Protein precipitation may be necessary for biological samples.
3.2.2. LC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Mass Range | m/z 50-300 |
| Scan Mode | Full Scan and/or Selected Ion Recording (SIR) |
Table 4: Recommended LC-MS Parameters.
Data Interpretation and Considerations
-
Isotopic Patterns: The presence of the characteristic isotopic clusters for bromine and chlorine is a key diagnostic feature for identifying fragments containing these elements.
-
Fragmentation Logic: The fragmentation should follow established chemical principles, with the most stable ions and neutral losses being favored.
-
Method Validation: For quantitative analysis, it is essential to validate the chosen method by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Matrix Effects: In LC-MS, ion suppression or enhancement from co-eluting matrix components can affect quantification. The use of an appropriate internal standard is recommended to mitigate these effects.
Conclusion
A Technical Guide to the Solubility of 5-Bromo-2-chloro-3-fluoropyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-chloro-3-fluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility and provides a framework for data presentation and analysis.
Introduction
This compound is a halogenated pyridine derivative with a unique substitution pattern that imparts specific physicochemical properties, influencing its reactivity and solubility. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and overall process development in medicinal chemistry and materials science. While specific solubility data is sparse, one source indicates it demonstrates good solubility in organic solvents such as ethanol, dichloromethane, and ether[1].
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 831203-13-5 | [2][3][4][5][6] |
| Molecular Formula | C₅H₂BrClFN | [2][4] |
| Molecular Weight | 210.43 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid or crystalline solid; White to Almost white powder to lump | [1][7] |
| Boiling Point | ~202.6 °C at 760 mmHg (for the isomer 3-Bromo-2-chloro-5-fluoropyridine) | [8] |
| Melting Point | 50.0 to 54.0 °C | [7] |
Theoretical Considerations for Solubility
The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The presence of a polar pyridine ring and electronegative halogen atoms (Br, Cl, F) suggests that the molecule possesses a significant dipole moment. Therefore, it is expected to be more soluble in polar aprotic and polar protic solvents compared to nonpolar solvents.
Factors influencing solubility include:
-
Solute-Solvent Interactions: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
-
Temperature: Solubility of solids in liquids generally increases with temperature.
-
Purity of the Compound: Impurities can affect solubility.
-
Crystalline Structure: For solid compounds, the lattice energy of the crystal affects solubility.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are common methods employed in pharmaceutical and chemical research.
This is a widely accepted method for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.
-
Phase Separation: Allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the solubility in units such as g/L, mg/mL, or mol/L based on the quantified concentration and the volume of the sample.
This method is straightforward but may be less precise than instrumental methods.
Methodology:
-
Saturation and Separation: Prepare a saturated solution and separate the solid and liquid phases as described in the shake-flask method (steps 1-3).
-
Solvent Evaporation: Accurately weigh a known volume or mass of the clear, saturated solution into a pre-weighed container.
-
Residue Weighing: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling point) until a constant weight of the solid residue is achieved.
-
Calculation: Determine the mass of the dissolved solid and calculate the solubility in g/100 mL or other desired units.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 2: Solubility of this compound in Common Organic Solvents at Different Temperatures
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Alcohols | Methanol | 25 | [Data] | [Data] |
| Ethanol | 25 | [Data] | [Data] | |
| Isopropanol | 25 | [Data] | [Data] | |
| Ketones | Acetone | 25 | [Data] | [Data] |
| Methyl Ethyl Ketone | 25 | [Data] | [Data] | |
| Esters | Ethyl Acetate | 25 | [Data] | [Data] |
| Ethers | Diethyl Ether | 25 | [Data] | [Data] |
| Tetrahydrofuran (THF) | 25 | [Data] | [Data] | |
| Aromatic Hydrocarbons | Toluene | 25 | [Data] | [Data] |
| Halogenated Solvents | Dichloromethane (DCM) | 25 | [Data] | [Data] |
| Chloroform | 25 | [Data] | [Data] | |
| Other | Acetonitrile | 25 | [Data] | [Data] |
| Dimethylformamide (DMF) | 25 | [Data] | [Data] | |
| Dimethyl Sulfoxide (DMSO) | 25 | [Data] | [Data] |
*Note: This table is a template. The cells marked with "[Data]" should be populated with experimentally determined values.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By employing standardized methods such as the shake-flask technique coupled with accurate analytical quantification, researchers can generate reliable solubility data. This information is invaluable for the effective use of this compound in synthetic chemistry, process development, and formulation, ultimately enabling its successful application in the creation of new pharmaceuticals and agrochemicals.
References
- 1. This compound Manufacturer & Supplier | CAS 884494-44-4 | High Purity Pyridine Derivative Exporter from China [pipzine-chem.com]
- 2. This compound | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 831203-13-5 [chemicalbook.com]
- 4. CAS 831203-13-5 | this compound - Synblock [synblock.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. This compound | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. lookchem.com [lookchem.com]
In-Depth Technical Guide: Safety, Hazards, and Toxicity of 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
Introduction
5-Bromo-2-chloro-3-fluoropyridine is a halogenated pyridine derivative with the chemical formula C₅H₂BrClFN.[1] It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility in research and development necessitates a thorough understanding of its safety, hazard, and toxicity profile to ensure safe handling and mitigate potential risks to laboratory personnel. This guide provides a comprehensive overview of the available safety information for this compound, compiled from publicly accessible data.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, and serious eye irritation.[2]
Table 1: GHS Hazard Classification [2]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |
The GHS pictograms associated with this compound are:
-
Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.[3]
The signal word for this chemical is Warning .
Table 2: Hazard Statements (H-Statements) [2]
| Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Toxicological Profile
Acute Toxicity
The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] While specific lethal doses are not published, this classification suggests that ingestion of relatively small quantities may cause adverse health effects.
Skin Irritation
This compound is categorized as a skin irritant (Category 2).[2] Direct contact with the skin is likely to cause redness, itching, and inflammation.
Eye Irritation
The chemical is also classified as causing serious eye irritation (Category 2).[2] Contact with the eyes can lead to significant irritation, pain, and potential damage if not promptly addressed.
Respiratory Irritation
Inhalation of dust or vapors may cause respiratory tract irritation (Specific target organ toxicity — Single exposure, Category 3). Symptoms can include coughing, sneezing, and shortness of breath.
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. The hazard classifications are derived from data submitted to regulatory agencies, which typically follow standardized OECD (Organisation for Economic Co-operation and Development) or equivalent guidelines for chemical safety testing.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection should be adopted when working with this compound.
Caption: Recommended Personal Protective Equipment workflow for handling this compound.
Storage
Proper storage is essential to maintain the chemical's integrity and prevent accidents.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep under an inert gas atmosphere (nitrogen or argon) at 2-8°C for long-term storage.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
digraph "Emergency_Response_Flowchart" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];exposure [label="Exposure Event", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhalation [label="Inhalation", fillcolor="#F1F3F4", fontcolor="#202124"]; skin [label="Skin Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; eye [label="Eye Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; ingestion [label="Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"];
move_to_fresh_air [label="Move to Fresh Air", fillcolor="#FBBC05", fontcolor="#202124"]; wash_with_water [label="Wash with Soap & Water (15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; flush_eyes [label="Flush Eyes with Water (15 min)", fillcolor="#FBBC05", fontcolor="#202124"]; rinse_mouth [label="Rinse Mouth, Do NOT Induce Vomiting", fillcolor="#FBBC05", fontcolor="#202124"];
seek_medical_attention [label="Seek Medical Attention", shape= Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
exposure -> inhalation; exposure -> skin; exposure -> eye; exposure -> ingestion;
inhalation -> move_to_fresh_air; skin -> wash_with_water; eye -> flush_eyes; ingestion -> rinse_mouth;
move_to_fresh_air -> seek_medical_attention [label="if symptoms persist"]; wash_with_water -> seek_medical_attention [label="if irritation persists"]; flush_eyes -> seek_medical_attention [label="immediately"]; rinse_mouth -> seek_medical_attention [label="immediately"]; }
Caption: Flowchart of first aid procedures following exposure to this compound.
Accidental Release Measures
In case of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Stability and Reactivity
-
Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
Conclusion
This compound is a valuable research chemical that presents moderate health hazards, including acute oral toxicity and irritation to the skin, eyes, and respiratory system. While specific quantitative toxicity data and detailed experimental protocols are not publicly available, the existing GHS classifications provide a clear framework for safe handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the consistent use of appropriate personal protective equipment, proper storage, and preparedness for emergency situations. A thorough understanding and implementation of these safety measures are paramount to mitigating risks and ensuring a safe laboratory environment.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for the preparation of 5-Bromo-2-chloro-3-fluoropyridine, a key intermediate in medicinal chemistry and drug development.[1][2] The document details the necessary starting materials, experimental protocols, and quantitative data associated with the synthesis. Additionally, it explores alternative conceptual pathways for the synthesis of polysubstituted pyridines, offering a broader context for researchers in the field.
Primary Synthetic Route: A Modified Sandmeyer Reaction
The most prominently documented method for the synthesis of this compound is a variation of the Sandmeyer reaction. This approach commences with the diazotization of an aminopyridine precursor followed by a copper-catalyzed bromo-de-diazotization.
Starting Material
The key starting material for this synthesis is 2-Amino-5-chloro-3-fluoropyridine.
Experimental Protocol
The synthesis proceeds as a one-pot reaction. The following protocol is a detailed methodology for this transformation.[3]
-
Reaction Setup: 2-Amino-5-chloro-3-fluoropyridine is slowly added to a stirred solution of 48% hydrobromic acid (HBr) at 0°C.
-
Bromination: Bromine (Br₂) is then added dropwise to the mixture over a period of 20 minutes while maintaining the temperature at 0°C.
-
Diazotization: The reaction mixture is cooled to -10°C. A solution of sodium nitrite (NaNO₂) in water is slowly added over 1.5 hours, and the mixture is stirred for an additional 30 minutes.
-
Work-up: A solution of sodium hydroxide (NaOH) in water is added over 30 minutes, and the mixture is allowed to warm to room temperature. The product is extracted with ether.
-
Purification: The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a pale yellow solid.[3]
Quantitative Data
The following table summarizes the reactants, their quantities, and the yield of the product as described in the literature.[3]
| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| 2-Amino-5-chloro-3-fluoropyridine | C₅H₄ClFN₂ | 146.55 | 34 | 5.0 g | - |
| Hydrobromic Acid (48%) | HBr | 80.91 | - | 20 mL | - |
| Bromine | Br₂ | 159.81 | 102.3 | 5.24 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 85.3 | 5.88 g | - |
| Sodium Hydroxide | NaOH | 40.00 | 306 | 12 g | - |
| This compound | C₅H₂BrClFN | 210.42 | - | 6.43 g | 90% |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Alternative Synthetic Strategies (Conceptual)
While the modified Sandmeyer reaction is a well-documented route, other general strategies for the synthesis of polysubstituted pyridines could conceptually be applied to prepare this compound. These routes often involve the stepwise introduction of substituents onto a pyridine core.
Stepwise Halogenation of a Pyridine Precursor
A logical, though potentially challenging, approach involves the sequential halogenation of a suitable pyridine starting material. The success of this strategy hinges on controlling the regioselectivity of the electrophilic halogenation steps, which can be difficult on an electron-deficient pyridine ring.[4][5]
Caption: Conceptual pathway of stepwise halogenation.
Synthesis via Lithiation and Electrophilic Quench
Another potential route involves the directed ortho-lithiation of a substituted pyridine followed by quenching with an electrophilic bromine source. The regioselectivity of the lithiation is directed by existing substituents on the pyridine ring.
Caption: Conceptual pathway via lithiation.
Conclusion
The synthesis of this compound is most reliably achieved through a modified Sandmeyer reaction starting from 2-Amino-5-chloro-3-fluoropyridine. This method offers a high yield and a clear, well-documented experimental protocol. While alternative synthetic routes are conceptually feasible, they present challenges in controlling regioselectivity and require further investigation to be considered practical alternatives. This guide provides the necessary information for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.
References
Methodological & Application
Synthesis of 5-Bromo-2-chloro-3-fluoropyridine: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of halogenated pyridines is a critical process in the creation of novel pharmaceutical and agrochemical compounds. Among these, 5-Bromo-2-chloro-3-fluoropyridine stands out as a versatile building block. Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the synthesis of this compound. The primary method detailed is a robust and widely applicable Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of amino groups to halides.
Synthetic Strategies Overview
The synthesis of this compound can be approached through several strategic routes. A common method involves a multi-step sequence starting from a commercially available pyridine derivative. This typically includes bromination, chlorination, and fluorination steps. Another effective strategy, and the one detailed in this guide, utilizes a Sandmeyer reaction, which involves the diazotization of an aminopyridine precursor followed by displacement with a halide. This method is often preferred for its reliability and good yields. For specialized applications, transition metal-catalyzed reactions can also be employed to introduce the halogen atoms with high selectivity.[1]
Key Synthesis Method: Sandmeyer-Type Reaction
A plausible and efficient route to this compound is through a Sandmeyer-type reaction, starting from 5-Amino-2-chloro-3-fluoropyridine. This method is analogous to the synthesis of the closely related isomer, 2-Bromo-5-chloro-3-fluoropyridine, which is well-documented.[2]
Reaction Scheme
References
The Strategic Utility of 5-Bromo-2-chloro-3-fluoropyridine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Bromo-2-chloro-3-fluoropyridine is a versatile trifunctionalized pyridine derivative that serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring three distinct halogen atoms, allows for regioselective functionalization through a variety of modern synthetic methodologies. The differential reactivity of the bromine, chlorine, and fluorine substituents makes this compound an invaluable building block in the construction of highly substituted pyridine scaffolds, which are prevalent in numerous biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic potential of this compound in drug discovery and development.
Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
A prominent application of substituted bromopyridines lies in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC). Crizotinib, a first-generation ALK inhibitor, features a substituted aminopyridine core. While the direct synthesis of Crizotinib from this compound is not the commercial route, the intermediate provides a strategic starting point for the synthesis of novel Crizotinib analogues and other pyridine-based kinase inhibitors.
The synthetic strategy involves sequential, site-selective cross-coupling reactions. The bromine atom at the C5 position is the most reactive site for palladium-catalyzed reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The chlorine atom at the C2 position is less reactive but can be targeted under more forcing conditions or with specific catalyst systems. The fluorine atom at the C3 position is generally the least reactive towards cross-coupling but influences the electronic properties of the ring and can be a site for nucleophilic aromatic substitution under specific conditions.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound and its derivatives, inspired by the synthesis of related kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling at the C5 Position
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of a 5-bromopyridine intermediate with a pyrazole boronic acid ester, a key step in the synthesis of Crizotinib analogues.
Table 1: Reagents and Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Molar Equivalence / Value | Notes |
| This compound Derivative | 1.0 eq | |
| Pyrazole Boronic Acid Pinacol Ester | 1.0 - 1.2 eq | |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 0.025 - 0.05 eq | Palladium catalyst |
| Na₂CO₃ or K₂CO₃ (2M aq. solution) | 3.0 eq | Base |
| Solvent | DMF or 1,4-Dioxane | Anhydrous |
| Temperature | 60 - 100 °C | |
| Reaction Time | 6 - 12 hours | Monitored by TLC or LC-MS |
Procedure:
-
To a solution of the 5-bromopyridine derivative (1.0 eq) and the pyrazole boronic acid pinacol ester (1.0 eq) in DMF (5 mL per 0.5 mmol of bromide), add an aqueous solution of Na₂CO₃ (3.0 eq).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Extract the filtrate with a suitable organic solvent such as ethyl acetate or methyl tert-butyl ether (3 x 10 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination at the C2 Position
Following the functionalization at the C5 position, the less reactive C2-chloro group can be targeted for a Buchwald-Hartwig amination to introduce a key aniline moiety.
Table 2: Reagents and Reaction Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Molar Equivalence / Value | Notes |
| 2-Chloro-5-aryl-3-fluoropyridine | 1.0 eq | |
| Substituted Aniline | 1.1 - 1.5 eq | |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 eq | Palladium precatalyst |
| Xantphos or BINAP | 0.02 - 0.1 eq | Ligand |
| NaOtBu or Cs₂CO₃ | 1.5 - 2.0 eq | Base |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous |
| Temperature | 80 - 110 °C | |
| Reaction Time | 8 - 24 hours | Monitored by TLC or LC-MS |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the 2-chloro-5-aryl-3-fluoropyridine (1.0 eq), the substituted aniline (1.2 eq), the base (e.g., NaOtBu, 1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., Xantphos, 0.04 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
De-gas the mixture by three vacuum/argon backfill cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-5-aryl-3-fluoropyridine derivative.
Visualizations
Synthetic Workflow for a Crizotinib Analogue
The following diagram illustrates a plausible synthetic workflow for a Crizotinib analogue starting from this compound.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceutical agents and functional materials. 5-Bromo-2-chloro-3-fluoropyridine is a valuable building block in medicinal chemistry, offering multiple sites for diversification. The presence of two distinct halogen atoms, bromine and chlorine, allows for selective functionalization. Generally, in palladium-catalyzed coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[1][2] This differential reactivity allows for selective cross-coupling at the more reactive C-Br bond at the 5-position of the pyridine ring, while leaving the C-Cl bond at the 2-position available for subsequent transformations.
This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction of this compound with various boronic acids. The methodologies and data presented are based on established protocols for structurally similar heterocyclic halides and serve as a comprehensive guide for synthesizing novel 2-chloro-3-fluoro-5-arylpyridine derivatives.
Principle of the Reaction
The Suzuki cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This step is generally the rate-determining step.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The coupled product, a 2-chloro-3-fluoro-5-arylpyridine, is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[3]
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions that can be adapted for the reaction of this compound with arylboronic acids, based on protocols for analogous substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-90 |
| Pd(dppf)Cl₂ | K₃PO₄ | DME | 80 | 2-4 | 85-95[4] |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene | 100 | 12-24 | 75-85 |
| Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | 40-80 | 2.5-8 | 80-95[3] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a Suzuki cross-coupling reaction.
Caption: General experimental workflow for Suzuki cross-coupling.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[1]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)[5]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.[5]
-
Catalyst Addition: Add the palladium catalyst to the flask.[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M of the limiting reagent.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with an organic solvent such as ethyl acetate.[5]
-
Wash the organic layer sequentially with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-chloro-3-fluoro-5-arylpyridine.
Catalytic Cycle Diagram
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-chloro-3-fluoro-5-arylpyridines from this compound. The chemoselective coupling at the C-Br bond can be achieved with high efficiency by careful selection of the palladium catalyst, base, and solvent system. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and apply this chemistry in their synthetic endeavors, particularly in the fields of drug discovery and materials science.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The substrate, 5-bromo-2-chloro-3-fluoropyridine, is a valuable building block due to its multiple, differentially reactive halogen atoms, allowing for selective functionalization.[3][4][5] These application notes provide a detailed protocol for the chemoselective palladium-catalyzed amination at the 5-bromo position of this compound.
The inherent reactivity difference in aryl halides under palladium catalysis (I > Br > Cl > F) allows for the selective amination of the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for subsequent transformations.[6] This chemoselectivity is achieved through the careful selection of the palladium catalyst, ligand, and base.[3][4]
Chemoselective Amination at the 5-Bromo Position
Studies have shown that the palladium-catalyzed amination of this compound using a combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky phosphine ligand, like Xantphos, exclusively yields the 5-amino product.[3][4] This selective reaction proceeds efficiently with both primary anilines and secondary amines.[3][4]
Reaction Parameters and Reagents
The success of the chemoselective amination is highly dependent on the choice of catalyst system and reaction conditions. Below is a summary of typical reagents and conditions employed for this transformation.
| Component | Example | Role | Reference |
| Palladium Precursor | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst | [3][4] |
| Ligand | Xantphos | Stabilizes the palladium catalyst and facilitates the catalytic cycle | [3][4] |
| Base | Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃) | Activates the amine and facilitates the reductive elimination step | [3][7] |
| Solvent | Toluene, Dioxane | Provides a medium for the reaction | [8][9] |
| Amine | Primary anilines, Secondary amines | Nucleophile for C-N bond formation | [3][4] |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction | [8][9] |
Experimental Workflow
The general experimental workflow for the palladium-catalyzed amination of this compound is outlined below. The process involves the careful setup of the reaction under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a representative example for the palladium-catalyzed amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
In a separate vial, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed toluene.
-
Add the solution of the pyridine and amine to the Schlenk flask containing the catalyst system via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-amino-2-chloro-3-fluoropyridine derivative.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these protocols, researchers can effectively perform the chemoselective amination of this compound, a key step in the synthesis of diverse and complex nitrogen-containing heterocyclic compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. ir.nbu.ac.in [ir.nbu.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Protocol for Nucleophilic Aromatic Substitution on 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-3-fluoropyridine is a versatile trifunctionalized heterocyclic building block of significant interest in medicinal and agrochemical research. The distinct electronic environment of the pyridine ring, influenced by the nitrogen atom and three different halogen substituents, allows for highly selective sequential functionalization through nucleophilic aromatic substitution (SNAr). The ability to selectively replace the bromine, chlorine, or fluorine atom under specific, controlled conditions makes this reagent a valuable tool for the construction of complex, polysubstituted pyridine derivatives.
This document provides detailed protocols for the chemoselective amination of this compound at each of the three halogenated positions. The reaction conditions can be tuned to favor substitution at either the C5-Br, C2-Cl, or C3-F position, offering a predictable and powerful strategy for synthetic diversification.
Reaction Selectivity
The chemoselectivity of nucleophilic substitution on this compound is dictated by the reaction conditions, particularly the choice of catalyst and the reaction temperature. Three primary modes of selectivity have been established:
-
C5-Br Substitution (Buchwald-Hartwig Amination): In the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a suitable phosphine ligand like Xantphos, amination occurs exclusively at the C5-bromo position. This method is effective for a range of primary anilines and secondary amines.[1]
-
C2-Cl Substitution (Thermal, Neat Conditions): When the reaction is performed without a palladium catalyst at elevated temperatures ("neat" conditions), a reversal of selectivity is observed. Nucleophilic attack by the amine preferentially displaces the chloride ion at the C2 position.[1]
-
C3-F Substitution (SNAr Conditions): Selective substitution of the highly activated fluorine atom at the C3 position can be achieved under specific SNAr conditions, typically involving a strong nucleophile and base in a polar aprotic solvent at elevated temperatures.[1]
Data Presentation: Summary of Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding isolated yields for the selective amination of this compound with various amines.
| Entry | Nucleophile | Target Position | Catalyst / Conditions | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | C5-Br | Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%) | NaOtBu | Toluene | 80 | 18 | 92 |
| 2 | Aniline | C5-Br | Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%) | NaOtBu | Toluene | 80 | 18 | 85 |
| 3 | Morpholine | C2-Cl | Neat (No Catalyst) | - | - | 100 | 24 | 75 |
| 4 | Aniline | C2-Cl | Neat (No Catalyst) | - | - | 150 | 24 | 60 |
| 5 | Morpholine | C3-F | SNAr | K₂CO₃ | DMSO | 150 | 18 | 88 |
Experimental Protocols
Protocol 1: Selective Amination at the C5-Bromo Position
This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
Xantphos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried reaction flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe, followed by the amine nucleophile.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The typical reaction time is 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-chloro-3-fluoropyridine derivative.
Protocol 2: Selective Amination at the C2-Chloro Position
This protocol outlines the procedure for the thermal, catalyst-free amination at the C2 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 3.0-5.0 equiv)
-
Sealed reaction tube or vial
-
Heating block or oil bath
Procedure:
-
Place this compound and an excess of the amine (3.0 to 5.0 equivalents) into a sealable reaction tube.
-
Seal the tube tightly.
-
Heat the neat reaction mixture to 100-150 °C (temperature depends on the amine's reactivity; 100 °C for morpholine, 150 °C for aniline).
-
Stir the reaction for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with water and brine to remove excess amine and any salts formed.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the 2-amino-5-bromo-3-fluoropyridine product.
Protocol 3: Selective Amination at the C3-Fluoro Position
This protocol details the SNAr conditions for the selective substitution of the fluorine atom.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried reaction flask, add this compound and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMSO via syringe, followed by the amine nucleophile.
-
Heat the reaction mixture to 150 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash thoroughly with brine to remove residual DMSO.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude material by flash column chromatography to yield the 3-amino-5-bromo-2-chloropyridine product.
Mandatory Visualization
Caption: General experimental workflow for nucleophilic aromatic substitution.
References
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-3-fluoropyridine is a versatile trifunctionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The distinct electronic and steric environments of the three halogen substituents—bromine at C5, chlorine at C2, and fluorine at C3—allow for remarkable regioselective functionalization. This enables the controlled and sequential introduction of various substituents, providing a powerful strategy for the synthesis of complex, highly substituted pyridine derivatives.
The strategic manipulation of reaction conditions facilitates selective transformations at each position. Generally, the C-Br bond at the 5-position is most susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The C-Cl bond at the 2-position, activated by the ring nitrogen, can undergo nucleophilic aromatic substitution (SNAr) under thermal conditions, particularly with amine nucleophiles. The C-F bond at the 3-position is the least reactive towards palladium catalysis but can be targeted for SNAr reactions under more forcing conditions with potent nucleophiles.
These application notes provide detailed protocols and quantitative data for the regioselective functionalization of this compound, offering a practical guide for the synthesis of diverse chemical libraries for drug discovery and development.
Data Presentation
Table 1: Regioselective Buchwald-Hartwig Amination of this compound
| Position | Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| C5-Br | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | >95 | [1] |
| C5-Br | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Dioxane | 100 | 16 | >95 | [1] |
| C2-Cl | Aniline | None (Neat) | None | Neat | 120 | 24 | >90 | [1] |
| C2-Cl | Morpholine | None (Neat) | None | Neat | 120 | 24 | >90 | [1] |
| C3-F | Morpholine | None (SNAr) | K₂CO₃ | DMSO | 150 | 48 | Moderate | [1] |
Note: Yields are reported as >90% or >95% in the source material, indicating high to quantitative conversion.
Table 2: Regioselective Suzuki-Miyaura Coupling (Data for Analogous Halopyrimidines)
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 88 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 85 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 92 |
Table 3: Regioselective Sonogashira Coupling (Data for Analogous Halopyrimidines)
Specific yield data for the Sonogashira coupling of this compound is limited. The following data for a related 5-halopyrimidine illustrates typical conditions and outcomes for coupling at the C-Br position.
| Terminal Alkyne | Catalyst System | Base / Solvent | Temp. | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |
| But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
Experimental Protocols
Protocol 1: Regioselective Buchwald-Hartwig Amination at the C5-Position
This protocol describes the palladium-catalyzed amination at the C-Br bond.
Materials:
-
This compound
-
Amine (e.g., aniline or morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv) or Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the base (Cs₂CO₃ for anilines, NaOtBu for alkylamines), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous solvent (toluene for anilines, dioxane for alkylamines) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective SNAr Amination at the C2-Position
This protocol describes the thermal, catalyst-free amination at the C-Cl bond.
Materials:
-
This compound
-
Amine (e.g., aniline or morpholine, 5.0 equiv)
-
Sealed reaction vial
-
Heating block or oil bath
Procedure:
-
In a sealed reaction vial, combine this compound (1.0 equiv) and the amine (5.0 equiv).
-
Seal the vial tightly and heat the mixture to 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove excess amine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective SNAr at the C3-Position
This protocol describes the SNAr at the C-F bond.
Materials:
-
5-Bromo-2-chloro-N-substituted-pyridin-3-amine (from Protocol 2)
-
Nucleophile (e.g., morpholine, 3.0 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sealed microwave vial
-
Microwave reactor or high-temperature oil bath
Procedure:
-
To a microwave vial, add the 5-bromo-2-chloro-N-substituted-pyridin-3-amine (1.0 equiv), the nucleophile (3.0 equiv), and K₂CO₃ (3.0 equiv).
-
Add anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture to 150 °C.
-
Maintain the temperature for 48 hours, monitoring the reaction by LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Regioselective functionalization pathways for this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols: 5-Bromo-2-chloro-3-fluoropyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-3-fluoropyridine is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of advanced materials. Its unique substitution pattern, featuring bromo, chloro, and fluoro groups on the pyridine ring, offers multiple reactive sites for selective chemical modifications. This versatility makes it an attractive starting material for the design and synthesis of novel organic semiconductors, polymers, and other functional materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic placement of halogen atoms allows for precise control over the electronic and optical properties of the resulting materials.[1]
Potential Applications in Materials Science
The primary utility of this compound in materials science lies in its role as a precursor to complex, conjugated molecules. The distinct reactivity of the bromo and chloro substituents enables sequential, site-selective cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the controlled introduction of various aromatic and heteroaromatic moieties, extending the π-conjugation and tuning the frontier molecular orbital energy levels (HOMO/LUMO) of the target material.
Key potential applications include:
-
Organic Light-Emitting Diodes (OLEDs): Incorporation of the this compound core into organic molecules can be used to develop new host materials, emitters, or electron-transporting materials. The pyridine nitrogen atom can enhance electron injection and transport, while the halogen substituents can be used to modulate triplet energies in phosphorescent emitters or improve thermal stability.
-
Organic Semiconductors: This compound can serve as a fundamental unit in the synthesis of p-type, n-type, or ambipolar organic field-effect transistors (OFETs). The electron-withdrawing nature of the pyridine ring and the fluorine atom can lead to materials with good electron mobility.
-
Polymers for Electronics: Polymerization of monomers derived from this compound can yield conjugated polymers with tailored electronic and photophysical properties for use in a variety of organic electronic devices.
Physicochemical and Reactivity Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning synthetic transformations and for the safe handling of the compound.
| Property | Value |
| CAS Number | 831203-13-5 |
| Molecular Formula | C₅H₂BrClFN |
| Molecular Weight | 210.43 g/mol |
| Appearance | Solid (Typical) |
| Solubility | Sparingly soluble in water |
| Soluble in common organic solvents | |
| Reactivity | Amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). The bromine atom is generally more reactive than the chlorine atom in such reactions, allowing for selective functionalization. |
Experimental Protocols
While specific experimental applications of this compound in materials science are not extensively documented in publicly available literature, its reactivity profile allows for the design of robust synthetic protocols. The following are detailed, representative methodologies for key synthetic transformations.
Protocol 1: Selective Suzuki Cross-Coupling at the 5-position
This protocol describes a general procedure for the selective Suzuki cross-coupling reaction at the C-Br bond of this compound with an arylboronic acid. This is a foundational step for building more complex organic molecules.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01 - 0.05 eq).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Selective Suzuki Coupling:
Protocol 2: Subsequent Suzuki Cross-Coupling at the 2-position
Following the initial coupling at the 5-position, the less reactive chloro group at the 2-position can be targeted for a second cross-coupling reaction. This requires more forcing conditions or a more active catalyst system.
Materials:
-
5-Aryl-2-chloro-3-fluoropyridine (from Protocol 1)
-
Arylboronic acid (can be the same or different from Protocol 1)
-
Palladium catalyst with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos)
-
Stronger base (e.g., K₃PO₄ or t-BuONa)
-
Anhydrous, high-boiling point solvent (e.g., toluene or xylene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube, combine 5-Aryl-2-chloro-3-fluoropyridine (1.0 eq), the second arylboronic acid (1.5 - 2.0 eq), the base (3.0 eq), the palladium precursor, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 110-140 °C) and stir.
-
Monitoring and Work-up: Follow steps 6-8 as described in Protocol 1. The resulting product will be a 2,5-diaryl-3-fluoropyridine.
Signaling Pathway for Sequential Cross-Coupling:
Conclusion
This compound represents a promising, yet underexplored, building block for materials science. Its multifunctional nature allows for the synthesis of a diverse range of complex organic molecules with tunable properties. The provided protocols offer a foundational framework for researchers to begin exploring the synthesis of novel materials for advanced electronic and optoelectronic applications. Further research and development are necessary to fully realize the potential of this versatile compound in the creation of next-generation functional materials.
References
The Pivotal Role of 5-Bromo-2-chloro-3-fluoropyridine in the Synthesis of Kinase Inhibitors for Cancer Therapy
For Immediate Release
Shanghai, China – December 23, 2025 – The halogenated pyridine derivative, 5-Bromo-2-chloro-3-fluoropyridine, has emerged as a critical building block in the synthesis of potent, biologically active compounds, particularly in the development of targeted cancer therapies. Its unique structural features allow for precise chemical modifications, making it an invaluable starting material for the creation of complex molecules that can inhibit key signaling pathways involved in tumor growth and proliferation. This application note provides detailed protocols and data on the synthesis of two such inhibitors, Omipalisib (GSK2126458), a PI3K/mTOR inhibitor, and RAF709, a B/C RAF kinase inhibitor, highlighting the versatility of this compound in medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate widely utilized in pharmaceutical and agrochemical research.[1] The strategic placement of bromine, chlorine, and fluorine atoms on the pyridine ring provides multiple reactive sites for regioselective chemical transformations. This allows for the efficient construction of diverse and complex molecular architectures.[2] Notably, the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, which are fundamental in modern drug discovery.[2]
This document details the application of this compound in the synthesis of two kinase inhibitors, Omipalisib and RAF709, providing comprehensive experimental protocols and biological activity data.
Application 1: Synthesis of Omipalisib (GSK2126458), a Dual PI3K/mTOR Inhibitor
Omipalisib is a potent and orally bioavailable inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key proteins in a signaling pathway frequently dysregulated in cancer.[3][4] Its synthesis utilizes a crucial intermediate derived from this compound.
Synthetic Scheme Overview
The synthesis of Omipalisib involves a multi-step sequence wherein the pyridine core of this compound is elaborated through a series of cross-coupling and functional group manipulations. A key step is the Suzuki coupling to introduce the quinolinyl moiety.
Quantitative Biological Data: Omipalisib (GSK2126458)
| Target | IC50 (nM) | Reference |
| PI3Kα | 0.019 | |
| PI3Kβ | 0.060 | |
| PI3Kδ | 0.024 | |
| PI3Kγ | 0.13 | |
| mTOR | 0.18 | [3] |
Experimental Protocol: Synthesis of a Key Pyridine Intermediate for Omipalisib
Step 1: Suzuki Coupling
A mixture of this compound (1.0 eq), a suitable boronic acid partner (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction with an organic solvent, followed by purification using column chromatography to yield the coupled product.
Note: This is a generalized protocol. Specific conditions for the synthesis of Omipalisib intermediates would be detailed in relevant patents and publications.
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is hyperactivated, promoting tumor progression. Omipalisib dually inhibits PI3K and mTOR, leading to a comprehensive shutdown of this oncogenic pathway and inducing apoptosis in cancer cells.[2][4]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.
Application 2: Synthesis of RAF709, a B/C RAF Kinase Inhibitor
RAF709 is a potent and selective inhibitor of B-RAF and C-RAF kinases, which are components of the MAPK signaling pathway.[5] This pathway is also frequently activated in various cancers, particularly those with BRAF or RAS mutations.[5] The synthesis of RAF709 showcases the utility of this compound in constructing highly substituted aromatic systems.
Synthetic Scheme Overview
The synthesis of RAF709 involves a convergent approach where a substituted pyridine fragment, derived from this compound, is coupled with another key intermediate. The regioselectivity offered by the starting material is crucial for the successful assembly of the final molecule.
Quantitative Biological Data: RAF709
| Target | IC50 (nM) | Reference |
| B-RAF | 0.4 | [6] |
| C-RAF | 0.4 | [6] |
| BRAF V600E | 1.0 | [6] |
Experimental Protocol: Synthesis of a Key Pyridine Intermediate for RAF709
Step 1: Sonogashira Coupling
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified.
Note: This represents a general protocol. The specific conditions for the synthesis of RAF709 would be outlined in the relevant scientific literature and patents.
Signaling Pathway: RAS/RAF/MEK/ERK (MAPK)
The RAS/RAF/MEK/ERK pathway, also known as the MAPK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in RAS or BRAF genes can lead to constitutive activation of this pathway, driving tumorigenesis. RAF709 inhibits B-RAF and C-RAF, thereby blocking downstream signaling and inhibiting the growth of cancer cells with these mutations.[5]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Chemoselective Amination of 5-bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a versatile building block in medicinal chemistry. The described methods allow for the selective functionalization at the C5-bromo, C2-chloro, or C3-fluoro positions, enabling the synthesis of a diverse array of fluorinated amino pyridine analogues.
The strategic introduction of an amino group at a specific position on the pyridine ring is a critical step in the synthesis of many biologically active compounds.[1] The differential reactivity of the three halogen substituents on this compound can be exploited under specific reaction conditions to achieve high chemoselectivity. This document outlines three primary strategies: Palladium-catalyzed Buchwald-Hartwig amination for C-Br functionalization, palladium-free amination for C-Cl substitution, and nucleophilic aromatic substitution (SNAr) for C-F replacement.
Selective Amination at the C5-Position (C-Br) via Buchwald-Hartwig Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2][3][4] In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for exclusive amination at the 5-position under palladium catalysis.[1][5][6] This method is effective for coupling with both secondary amines and primary anilines.[1][6]
Experimental Protocol:
A detailed experimental protocol for the selective amination at the C5-position is as follows:
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), and a suitable base (e.g., sodium tert-butoxide).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add this compound, the desired amine, and an anhydrous solvent (e.g., toluene or dioxane) under the inert atmosphere.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (typically 80-110 °C) with vigorous stirring for a designated time (typically 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data for C5-Amination:
| Amine Substrate | Product | Base | Yield (%) |
| Morpholine | 2-chloro-3-fluoro-5-(morpholin-4-yl)pyridine | NaOtBu | 95 |
| Aniline | N-(2-chloro-3-fluoropyridin-5-yl)aniline | NaOtBu | 88 |
| 4-Methoxyaniline | N-(2-chloro-3-fluoropyridin-5-yl)-4-methoxyaniline | NaOtBu | 92 |
| Pyrrolidine | 2-chloro-3-fluoro-5-(pyrrolidin-1-yl)pyridine | NaOtBu | 91 |
Data summarized from literature reports.[1]
Caption: General workflow for C5-selective Buchwald-Hartwig amination.
Selective Amination at the C2-Position (C-Cl) without Catalyst
A reversal in chemoselectivity can be achieved by conducting the amination reaction under neat conditions in the absence of a palladium catalyst.[1][6] This method favors the substitution of the chloro group at the 2-position, which is generally less reactive than the bromo group in palladium-catalyzed reactions.[1]
Experimental Protocol:
-
Reaction Setup: In a sealed tube, combine this compound with an excess of the desired amine.
-
Reaction Conditions: Heat the neat mixture at an elevated temperature (e.g., 100-150 °C) for a specified duration (e.g., 24-48 hours).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an appropriate solvent and subjected to an aqueous work-up. The crude product is then purified by chromatography to isolate the 2-amino-5-bromo-3-fluoropyridine derivative.
Quantitative Data for C2-Amination:
| Amine Substrate | Product | Temperature (°C) | Yield (%) |
| Pyrrolidine | 5-bromo-3-fluoro-2-(pyrrolidin-1-yl)pyridine | 100 | 75 |
| Piperidine | 5-bromo-2-(piperidin-1-yl)-3-fluoropyridine | 120 | 70 |
| Morpholine | 4-(5-bromo-3-fluoropyridin-2-yl)morpholine | 120 | 68 |
Data summarized from literature reports.[1]
Caption: Logical relationship of chemoselective amination pathways.
Selective Amination at the C3-Position (C-F) via Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 3-position can be selectively substituted through a nucleophilic aromatic substitution (SNAr) mechanism.[1][5] This transformation typically requires the use of a strong base to deprotonate the amine, generating a more potent nucleophile.
Experimental Protocol:
-
Amine Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve the amine in an anhydrous aprotic solvent (e.g., THF). Cool the solution to a low temperature (e.g., -78 °C).
-
Base Addition: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to the cooled amine solution.
-
Substrate Addition: After stirring for a short period, add a solution of this compound in the same anhydrous solvent.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified time until completion, as monitored by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction with a proton source (e.g., methanol or saturated aqueous ammonium chloride). Perform a standard aqueous work-up.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data for C3-Amination:
| Amine Substrate | Product | Base | Yield (%) |
| 5-chloro-2-aminopyridine | 5-bromo-2-chloro-N-(5-chloropyridin-2-yl)pyridin-3-amine | NaH | 65 |
| Aniline | N-(5-bromo-2-chloropyridin-3-yl)aniline | n-BuLi | 78 |
Data summarized from literature reports.[1]
By carefully selecting the reaction conditions, researchers can achieve the desired regioselectivity in the amination of this compound, providing access to a wide range of functionalized pyridine derivatives for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoselective amination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pentasubstituted Pyridines from Halogen-Rich Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentasubstituted pyridines are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Access to a wide array of structurally diverse pentasubstituted pyridines is crucial for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. This document provides detailed protocols for the synthesis of a versatile, halogen-rich pyridine intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, and its subsequent functionalization through metal-catalyzed cross-coupling reactions to yield a variety of pentasubstituted pyridine derivatives.
Core Strategy: A Halogen-Rich Intermediate for Sequential Functionalization
The central strategy involves the synthesis of a highly functionalized, polyhalogenated pyridine core, which can then be selectively and sequentially modified using a toolbox of modern cross-coupling reactions. The differential reactivity of the various carbon-halogen bonds (C-I > C-Br > C-Cl) allows for controlled, site-selective introduction of diverse substituents.
Experimental Workflow
Caption: General workflow for the synthesis of pentasubstituted pyridines.
I. Synthesis of the Halogen-Rich Intermediate: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine
This protocol details the synthesis of the key intermediate, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serves as a versatile scaffold for the introduction of various substituents. The synthesis proceeds through a "halogen dance" reaction, an intramolecular isomerization of a lithiated halopyridine.
Experimental Protocol
Materials:
-
2,5-Dibromo-3-fluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-BuLi (1.2 equiv.) dropwise. Stir the resulting solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
To the LDA solution, add a solution of 2,5-dibromo-3-fluoropyridine (1.0 equiv.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Add a solution of iodine (1.5 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a solid.
II. Functionalization via Metal-Catalyzed Cross-Coupling Reactions
The halogen-rich intermediate can be selectively functionalized at different positions by leveraging the differential reactivity of the halogens in palladium- or nickel-catalyzed cross-coupling reactions. The general order of reactivity is I > Br > Cl.[1]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[2][3]
Materials:
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Di(adamantan-1-yl)(butyl)phosphane (Ad₂PⁿBu) (6 mol%)
-
Lithium tert-butoxide (LiOᵗBu) (3.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine 5-bromo-2-chloro-4-fluoro-3-iodopyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(OAc)₂ (2 mol%), and Ad₂PⁿBu (6 mol%).
-
Add a solution of LiOᵗBu (3.0 equiv.) in a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloro-4-fluoropyridine.
B. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4][5] This method is particularly useful for introducing alkyl and other functional groups.
Materials:
-
3-Substituted-5-bromo-2-chloro-4-fluoropyridine
-
Organozinc reagent (e.g., alkylzinc chloride) (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of the 3-substituted-5-bromo-2-chloro-4-fluoropyridine (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%).
-
Add the organozinc reagent (1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-65 °C for 12-24 hours, monitoring the reaction progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-chloro-3-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Bromo-2-chloro-3-fluoropyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following the widely used Sandmeyer-type reaction from 5-chloro-3-fluoropyridin-2-amine.
Issue 1: Low or No Product Formation
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product formation can stem from several factors throughout the experimental process. A systematic check of the following is recommended:
-
Reagent Quality: Ensure that all starting materials, especially the 5-chloro-3-fluoropyridin-2-amine and sodium nitrite, are of high purity and have been stored correctly. Moisture can be detrimental to the reaction.
-
Reaction Temperature: Precise temperature control is critical, especially during the diazotization step. The reaction mixture should be maintained at 0°C to -10°C during the addition of sodium nitrite.[1] Higher temperatures can lead to the decomposition of the diazonium salt intermediate.
-
Addition Rate: The slow, dropwise addition of the sodium nitrite solution is crucial to maintain the low temperature and prevent the accumulation of nitrous acid, which can lead to side reactions.[1]
-
Acid Concentration: The concentration of the hydrobromic acid (HBr) solution is important. A 48% aqueous solution is typically used.[1] Using a significantly different concentration may affect the reaction efficiency.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. Key strategies to minimize them include:
-
Control of Diazotization: As mentioned, maintaining a low temperature during diazotization is the most critical factor in preventing the formation of phenolic byproducts from the reaction of the diazonium salt with water.
-
Efficient Bromination: Ensure an adequate amount of bromine is used to facilitate the displacement of the diazonium group.[1]
-
Work-up and Extraction: During the work-up, ensure the complete neutralization of the reaction mixture with a base like sodium hydroxide (NaOH) before extraction.[1] Incomplete neutralization can lead to the co-extraction of acidic impurities. Thoroughly washing the organic layer with brine can help remove water-soluble impurities.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating a pure product after the reaction. What purification techniques are most effective?
-
Answer: this compound is typically a solid at room temperature.[1]
-
Extraction: Use a suitable organic solvent for extraction, such as diethyl ether.[1] Ensure a sufficient volume and number of extractions to maximize the recovery of the product from the aqueous layer.
-
Drying: The combined organic extracts must be thoroughly dried over an anhydrous drying agent like sodium sulfate to remove any residual water before concentrating the solution.[1]
-
Recrystallization/Chromatography: If the crude product is still impure, recrystallization from a suitable solvent system can be an effective purification method. For highly impure samples, column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: With an optimized protocol, a yield of around 90% can be achieved for the synthesis of this compound from 5-chloro-3-fluoropyridin-2-amine.[1]
Q2: Are there alternative synthetic routes to improve the yield?
A2: Yes, alternative methods exist. Transition metal-catalyzed reactions, such as palladium or copper-catalyzed cross-coupling reactions, can offer milder reaction conditions and improved selectivity, potentially leading to higher yields and purity.[2] Another approach involves starting from different pyridine derivatives and introducing the bromo, chloro, and fluoro substituents in a different sequence.[2]
Q3: How critical is the order of reagent addition?
A3: The order of addition is very important. Typically, the 5-chloro-3-fluoropyridin-2-amine is first dissolved in hydrobromic acid, followed by the addition of bromine, and then the slow, portion-wise addition of a sodium nitrite solution at low temperature.[1] This sequence ensures the formation of the necessary diazonium salt intermediate under controlled conditions.
Q4: What are the key safety precautions for this synthesis?
A4: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrobromic acid and Bromine: Both are corrosive and toxic. Handle with extreme care.
-
Sodium Nitrite: It is an oxidizing agent and is toxic.
-
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Experimental Protocols
Synthesis of this compound from 5-chloro-3-fluoropyridin-2-amine
This protocol is based on a widely reported Sandmeyer-type reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-chloro-3-fluoropyridin-2-amine | 146.54 | 5.0 g | 34.1 mmol |
| 48% Hydrobromic Acid (HBr) | 80.91 | 20 mL | - |
| Bromine (Br₂) | 159.81 | 5.24 mL | 102.3 mmol |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.88 g | 85.2 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 12 g | 300 mmol |
| Diethyl Ether | - | 300 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
In a flask equipped with a magnetic stirrer, add 5-chloro-3-fluoropyridin-2-amine (5.0 g, 34.1 mmol) to a 48% hydrobromic acid solution (20 mL) at 0°C.
-
To the resulting mixture, add bromine (5.24 mL, 102.3 mmol) dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Cool the reaction mixture to -10°C.
-
Slowly add a solution of sodium nitrite (5.88 g, 85.2 mmol) in water (20 mL) to the reaction mixture over 1.5 hours, ensuring the temperature does not rise above -5°C.
-
Stir the mixture for an additional 30 minutes at -10°C.
-
Slowly add a solution of sodium hydroxide (12 g, 300 mmol) in water (20 mL) over 30 minutes, allowing the mixture to warm to room temperature.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield and impurities in the synthesis.
References
Technical Support Center: Purification of 5-Bromo-2-chloro-3-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 5-Bromo-2-chloro-3-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Sandmeyer reaction?
A1: The Sandmeyer reaction, a common route for synthesizing aryl halides from aryl amines, can introduce several types of impurities. When preparing this compound from its corresponding aniline, you may encounter:
-
Phenolic byproducts: Formed if the diazonium salt reacts with water, especially at elevated temperatures.
-
Biaryl compounds: Resulting from the coupling of two aryl radicals, which are intermediates in the reaction.
-
Azo compounds: Can form if the diazonium salt couples with the starting amine or other electron-rich aromatic species in the reaction mixture.
-
Unreacted starting materials: Residual 2-amino-5-bromo-3-fluoropyridine may be present.
-
Isomeric products: Depending on the precise reaction conditions, small amounts of other halogenated pyridine isomers might be formed.
Q2: My crude product is a dark oil or discolored solid. What is the likely cause and how can I address it?
A2: Dark coloration in crude this compound is often due to the presence of minor, highly colored byproducts, such as azo compounds or degradation products. The first step in purification is often an aqueous workup. If color persists, treatment with activated carbon during recrystallization can be effective at adsorbing these colored impurities.
Q3: Which purification technique is most suitable for achieving high purity (>98%) of this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. For achieving high purity, a multi-step approach is often best.
-
Aqueous Workup/Acid-Base Extraction: This is a crucial first step to remove acidic and basic impurities.
-
Recrystallization: If the crude product is a solid, recrystallization is an excellent method for achieving high purity by removing impurities with different solubility profiles.
-
Column Chromatography: This technique is very effective for separating the target compound from impurities with different polarities, especially if the impurities are structurally similar to the product.
For routine purification to >98% purity, as often cited by commercial suppliers, a combination of an aqueous workup followed by either recrystallization or column chromatography is typically employed.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated. | Select a lower-boiling point solvent or solvent system. Add more solvent to the hot solution before cooling. |
| No crystals form upon cooling. | The solution is too dilute. The product is highly soluble in the chosen solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. Add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution to induce precipitation. |
| Low recovery of the purified product. | Too much solvent was used. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. |
| Crystals are still colored after recrystallization. | Colored impurities have similar solubility and co-crystallize with the product. | Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from an impurity. | The mobile phase polarity is not optimal. The column is overloaded with the crude material. | Perform thin-layer chromatography (TLC) with various solvent systems to find a mobile phase that provides good separation (aim for an Rf of 0.2-0.4 for the product). Reduce the amount of crude product loaded onto the column. |
| The product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, for example, you can increase the percentage of ethyl acetate. |
| The product elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. |
| Streaking or "tailing" of the product on the column. | The pyridine nitrogen is interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
Data Presentation
The following table provides a comparison of common purification techniques for halogenated pyridines, with expected purity and yield ranges for this compound based on data for analogous compounds and typical outcomes.
| Purification Method | Typical Purity Achieved (by GC) | Typical Yield | Key Advantages | Common Applications |
| Acid-Base Extraction | >90% | >90% | Removes acidic and basic impurities effectively. High throughput. | Initial workup of the crude reaction mixture. |
| Recrystallization | >98.5% | 50-80% | Can yield high-purity crystalline product. Effective for removing colored impurities. | Final purification of solid crude product. |
| Column Chromatography | >99% | 60-90% | Excellent for separating closely related isomers and impurities with different polarities. | Purification of oily products or when very high purity is required. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial workup of a crude reaction mixture containing this compound.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Wash the organic layer with 1 M HCl. The basic pyridine will be protonated and move to the aqueous layer, while neutral and acidic impurities remain in the organic layer. Separate the layers.
-
To recover the product, make the acidic aqueous layer basic (pH > 9) by the slow addition of 1 M NaOH.
-
Extract the now basic aqueous layer with fresh organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for the purification of solid crude this compound. A common solvent system for similar compounds is a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like petroleum ether or hexanes).[1]
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent system (e.g., ethyl acetate/petroleum ether)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to dissolve the solid.
-
Once dissolved, slowly add the less polar solvent (e.g., petroleum ether) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the hot polar solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, with ~0.1-1% triethylamine)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Select a Mobile Phase: Use TLC to determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities. Add a small amount of triethylamine to the mobile phase to prevent tailing.
-
Pack the Column: Place a plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.
-
Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions.
-
Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
References
Identifying common side products in halopyridine reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side products encountered during reactions with halopyridines.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for functionalizing halopyridines. However, the unique electronic properties of the pyridine ring can lead to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of bipyridine (homocoupling) product in my Suzuki-Miyaura reaction with a 2-chloropyridine. What is causing this and how can I minimize it?
A1: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings.[1] It is primarily caused by two factors: the presence of oxygen in the reaction mixture and/or the presence of Pd(II) species which can promote the homocoupling pathway over the cross-coupling one.[2][3] The pyridine nitrogen can also complicate the reaction by coordinating to the palladium catalyst.[4]
Troubleshooting Steps:
-
Ensure Rigorously Inert Conditions: Oxygen is a known promoter of homocoupling.[1] Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
-
Use a Pd(0) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) catalyst. This reduction process can sometimes favor homocoupling. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can minimize this side reaction.[1]
-
Add a Mild Reducing Agent: If using a Pd(II) source, the addition of a mild reducing agent like potassium formate (1-2 equivalents) can help reduce Pd(II) to Pd(0) before the catalytic cycle begins, suppressing homocoupling.[5][6]
-
Optimize Ligand and Base: For challenging substrates like 2-halopyridines, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling and discourage catalyst deactivation.[4] The choice of base can also influence the product-to-homocoupling ratio.[1]
Data Presentation: Effect of Reaction Conditions on Side Product Formation
The following table summarizes data from a study on Suzuki-Miyaura reactions of halopyridines, illustrating how different conditions can affect the yield of the desired product versus side products like homocoupled bipyridine and unsubstituted pyridine.[7][8]
| Entry | Halopyridine | Ligand | Solvent | Cross-Coupling Yield (%) | Bipyridine Yield (%) | Pyridine Yield (%) |
| 1 | 2-Bromopyridine | Ligand 1 | DMF/H₂O | 65.4 | 12.0 | 0.4 |
| 2 | 2-Bromopyridine | Ligand 2 | DMF/H₂O | 84.5 | 2.4 | 12.9 |
| 3 | 2-Chloropyridine | Ligand 1 | DMF/H₂O | 31.4 | 3.4 | 47.7 |
| 4 | 3-Bromopyridine | Ligand 2 | DMF/H₂O | 74.4 | 14.3 | 3.8 |
Reaction Conditions: 1.0 mmol halopyridine, 1.2 mmol phenylboronic acid, 2 mmol K₂CO₃, 1 mol% Pd(OAc)₂, 2 mol% Ligand, in specified solvent at 120 °C under microwave irradiation. Yields determined by GC-MS.[7]
Visualization: Suzuki Coupling vs. Homocoupling Pathway
The following diagram illustrates the desired catalytic cycle for Suzuki cross-coupling and the competing homocoupling side reaction pathway, which is often promoted by Pd(II) species.
Q2: My Buchwald-Hartwig amination of a 4-chloropyridine is sluggish and I'm seeing a lot of hydrodehalogenation (the chloro- group is replaced by -H). How can I fix this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[9] It occurs when the reductive elimination step to form the C-N bond is slow, allowing for competing pathways like β-hydride elimination or reaction with trace water to dominate.[10] The electron-deficient nature of the pyridine ring and its potential to inhibit the catalyst can exacerbate this issue.[4]
Troubleshooting Steps:
-
Use a More Active Catalyst System: Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to accelerate the rate-limiting oxidative addition and the final reductive elimination, outcompeting the hydrodehalogenation pathway.[11][12]
-
Ensure Strictly Anhydrous Conditions: All reagents, solvents, and the base must be scrupulously dried. Trace moisture can be a proton source for the dehalogenation side reaction.[9]
-
Optimize the Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is common, but its purity is critical. Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired coupling.[9]
-
Adjust Reaction Temperature: While higher temperatures can increase the rate of oxidative addition, they can sometimes favor dehalogenation. Careful, incremental adjustments to temperature may be necessary to find the optimal balance.[4]
Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of a challenging chloropyridine substrate.[13][14]
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
To a glovebox or Schlenk tube under an inert atmosphere, add the chloropyridine (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Note: Using a precatalyst and an appropriate ligand-to-metal ratio is critical for catalyst stability and activity.
-
-
Reaction Setup:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Visualization: Troubleshooting Workflow for Failed Buchwald-Hartwig Amination
This decision tree provides a logical workflow for diagnosing and solving common issues in Buchwald-Hartwig aminations of halopyridines.
Section 2: Other Common Halopyridine Reactions
Frequently Asked Questions (FAQs)
Q3: My nucleophilic aromatic substitution (SNAr) reaction on 3-bromopyridine is not working. Why?
A3: Nucleophilic aromatic substitution on halopyridines is highly dependent on the position of the leaving group. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). For 2- and 4-halopyridines, the negative charge in one of the resonance structures can be stabilized on the electronegative nitrogen atom.[15] This stabilization is not possible when the leaving group is at the 3-position.[16][17] Consequently, 3-halopyridines are generally unreactive towards SNAr unless there are strong electron-withdrawing groups elsewhere on the ring.
Q4: I'm reacting 3-bromopyridine with a very strong base (NaNH₂) to introduce an amino group, but I'm getting a mixture of 3-aminopyridine and 4-aminopyridine. What is happening?
A4: The use of very strong bases with halopyridines that have a proton adjacent to the halogen can lead to elimination of H-Br, forming a highly reactive pyridyne intermediate.[18] In the case of 3-bromopyridine, this forms a 3,4-pyridyne. The subsequent addition of the nucleophile (in this case, the amide anion) can occur at either C3 or C4 of the pyridyne, leading to a mixture of isomeric products.[19] This lack of regioselectivity is a known challenge when working with pyridyne intermediates.[18][19]
Visualization: Isomer Formation via a Pyridyne Intermediate
This diagram shows how the reaction of 3-bromopyridine with sodium amide can proceed through a 3,4-pyridyne intermediate, leading to two different regioisomeric products.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Pyridyne - Wikipedia [en.wikipedia.org]
- 19. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-chloro-3-fluoropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-chloro-3-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a Suzuki coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[1][2][3] Therefore, the carbon-bromine (C-Br) bond at the 5-position of this compound is expected to be significantly more reactive than the carbon-chlorine (C-Cl) bond at the 2-position.[2] This inherent difference in reactivity allows for selective mono-arylation at the C5 position under standard Suzuki coupling conditions.[2][4] Coupling at the less reactive C2-chloro position would likely require more forcing conditions, such as higher temperatures or a more active catalyst system, after the C5 position has been functionalized.[2][4]
Q2: What are the recommended general starting conditions for the Suzuki coupling at the C5-Bromo position?
A2: For a successful initial coupling at the more reactive C5-bromo position, a well-chosen set of reaction parameters is crucial. The following conditions, adapted from protocols for similar substrates, serve as a reliable starting point for optimization.[2][5]
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common and reliable catalyst for C-Br couplings.[2] Pd(dppf)Cl₂ is also highly effective, particularly for heteroaromatic substrates.[2][6] |
| Ligand | PPh₃ or dppf (often included with the catalyst) | For the more reactive C-Br bond, standard phosphine ligands are generally sufficient.[2] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely used and effective base. K₃PO₄ is a stronger, non-nucleophilic base that can prevent side reactions and promote the transmetalation step.[2][6] |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/H₂O (4:1 v/v) | Aprotic polar solvents in combination with water are generally effective for Suzuki couplings of halopyridines.[5][6] |
| Temperature | 80-100 °C | This temperature range is typically sufficient for coupling at the C-Br position without causing catalyst decomposition.[1][2] |
| Atmosphere | Inert (Argon or Nitrogen) | It is critical to exclude oxygen to prevent oxidation of the phosphine ligand and deactivation of the Pd(0) catalyst.[6][7] |
Q3: How does the fluorine at the 3-position affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom at the 3-position can influence the electronic properties of the pyridine ring.[8] This can potentially affect the ring's coordination to the palladium center and its overall reactivity. While specific data for this substrate is limited, electron-deficient pyridines can be challenging substrates.[6] The choice of an electron-rich and sterically hindered ligand may be beneficial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
Troubleshooting Guide
Problem: Low to no yield of the desired product.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[7][9] Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium and prevent pyridine coordination.[5][7] Also, if the reaction mixture turns black, it may indicate the precipitation of palladium black, a sign of catalyst decomposition.[6] |
| Inefficient Oxidative Addition | The C-Br bond may be less reactive than anticipated due to the electronic effects of the substituents, leading to a slow rate-determining step.[7] Solution: Increase the reaction temperature in increments (e.g., to 110 °C). Screen different palladium catalysts and more electron-rich, bulky ligands that can facilitate oxidative addition.[7] |
| Inappropriate Base or Solvent | The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[6][8] Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered and dry.[6] While anhydrous conditions are often preferred to prevent side reactions, adding a small amount of water to a solvent like 1,4-dioxane can improve the solubility and effectiveness of inorganic bases.[6][8] |
| Poor Reagent Quality | Impurities in reagents or solvents can deactivate the catalyst. Boronic acids, in particular, can degrade upon storage. Solution: Use high-purity, dry, and degassed solvents.[5] If protodeboronation is suspected, consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[6][7][8] |
Problem: Significant byproduct formation is observed.
| Potential Cause | Suggested Solution |
| Protodeboronation | The boronic acid is protonated and loses its boron group, which is a common side reaction with heteroaryl boronic acids, especially in the presence of aqueous base.[6][8] Solution: Minimize water content by using anhydrous solvents or switch to a more stable boronic acid derivative like a pinacol ester.[8] Using a weaker base (e.g., K₂CO₃) and avoiding prolonged reaction times at high temperatures can also help.[8] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[6] Solution: Ensure the reaction mixture and solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solvent for an extended period.[7][8] |
| Dehalogenation of Starting Material | The starting material is reduced, replacing the bromine with a hydrogen atom. This can occur if the catalytic cycle stalls after oxidative addition and before transmetalation.[6] Solution: This side reaction can be favored when the transmetalation step is slow. Optimizing the base and ensuring the boronic acid is of high purity and reactivity can help accelerate transmetalation and minimize dehalogenation.[6] |
Experimental Protocols
General Procedure for Suzuki Coupling at the C5-Position
This protocol is a general starting point and should be optimized for the specific boronic acid being used.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[2]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).[1]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.[1][2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).[1][10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.[1][11]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1][2]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Multi-Step Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for the multi-step synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.
General Troubleshooting
This section addresses broad issues applicable to various pyridine synthesis methodologies.
Q1: My reaction yield is consistently low. What are the primary parameters I should investigate?
A1: Low yields in pyridine synthesis can arise from multiple factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants can interfere with the reaction, leading to side products and diminished yields. Always ensure the purity of your starting materials before commencing the synthesis.[1][2][3]
-
Reaction Conditions: Critical parameters such as temperature, reaction time, and reactant concentration should be optimized. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.[2][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][3]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised due to deactivation from poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[2]
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[2]
Q2: I am facing difficulties in purifying my final substituted pyridine product. What are some effective purification strategies?
A2: The purification of pyridine derivatives can be challenging due to their basicity and polarity, which is often similar to that of byproducts.[2] Common purification techniques include:
-
Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Chromatography: Column chromatography is a versatile technique for separating pyridine compounds. However, tailing on silica gel can be an issue due to the basic nature of pyridine. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[2]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[2]
Q3: My reaction is highly exothermic and difficult to control. How can I manage this?
A3: Exothermic reactions can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:
-
Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[2]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[2]
-
Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[2]
Synthesis-Specific Troubleshooting
This section provides guidance for challenges related to specific pyridine synthesis methods.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[5][6]
Q4: I am observing low yields in my Hantzsch synthesis. What are the common causes and solutions?
A4: Low yields in the Hantzsch synthesis can stem from several factors, including inefficient reaction conditions and poor oxidation of the dihydropyridine intermediate.[4][5]
-
Inefficient Reaction Conditions: The classical one-pot method often suffers from harsh reaction conditions and long reaction times.[4] Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which has been shown to significantly improve yields.[4][5] Microwave-assisted synthesis can also lead to excellent yields and shorter reaction times.[4]
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial. Classical oxidants like CrO₃, KMnO₄, and HNO₃ can lead to side products and difficult workups.[4][5] Consider using milder and more efficient oxidizing agents.[4] A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water has also been shown to be effective.[4][5]
Q5: My Hantzsch reaction is producing a significant amount of side products. How can I minimize their formation?
A5: Side product formation in the Hantzsch reaction can be attributed to competing reaction pathways.[4] To minimize side products, it is crucial to carefully control the reaction conditions, such as temperature and the order of reagent addition.[2] Analyzing reaction intermediates can help elucidate the predominant pathway and identify where losses are occurring.[4]
Table 1: Troubleshooting Guide for Low Yield in Hantzsch Pyridine Synthesis
| Possible Cause | Troubleshooting Strategy | Expected Outcome | Reference |
| Inefficient Reaction Conditions | Utilize a catalyst (e.g., PTSA) with ultrasonic irradiation. | Increased yield (up to 96%). | [4][5] |
| Employ microwave-assisted synthesis. | Excellent yields (82-94%) and shorter reaction times (2-7 minutes). | [4] | |
| Poor Oxidation of Dihydropyridine | Use milder oxidizing agents (e.g., iodine in methanol). | Cleaner reaction and easier workup. | [5] |
| Perform one-pot synthesis with direct aromatization (e.g., using FeCl₃). | Improved efficiency and yield. | [4][5] | |
| Side Reactions | Optimize reaction temperature and stoichiometry of reactants. | Minimized formation of byproducts. | [4] |
| Change the order of reagent addition. | Enhanced selectivity for the desired product. | [4] |
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
-
Mixing Reagents: In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[4]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After cooling, the reaction mixture can be concentrated under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Workflow for Hantzsch Synthesis Troubleshooting
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[1]
Q6: My Kröhnke synthesis is resulting in a low yield. What are the likely causes?
A6: Low yields in the Kröhnke synthesis can often be traced back to impure starting materials or suboptimal reaction conditions.[1]
-
Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. It is highly recommended to purify these materials before use.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature typically does not exceed 140°C. Screening a range of temperatures (e.g., 80°C, 100°C, 120°C) can help find the optimal condition for your specific substrates.[1]
-
Reaction Time: Prolonged reaction times can lead to product decomposition or side product formation. Monitoring the reaction by TLC is essential to determine the optimal duration.[1]
-
Solvent: While glacial acetic acid and methanol are common solvents, solvent-free conditions can sometimes lead to excellent yields.[1]
-
Q7: I am observing self-condensation of my α,β-unsaturated carbonyl compound. How can this be prevented?
A7: Self-condensation can occur, especially at elevated temperatures. This can be minimized by adding the reagents in a controlled manner and by optimizing the reaction temperature.[1]
Experimental Protocol: Typical Kröhnke Pyridine Synthesis
-
Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[1]
-
Heating: Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.[1]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.[1]
-
Isolation: Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.[7]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol).[1]
Chichibabin Reaction
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives.[8]
Q8: My Chichibabin reaction is not proceeding or is giving a very low yield. What factors influence the reaction's success?
A8: The success of the Chichibabin reaction is influenced by several factors:
-
Basicity of the Pyridine: The ideal pKa range is 5-8. The reaction proceeds poorly or not at all outside of this range.[8]
-
Substituents: Electron-withdrawing groups inhibit the reaction, while electron-donating groups can also have a deactivating effect.[8] Benzo annelation increases the reactivity of the substrate.[8]
-
Reaction Conditions: Harsh conditions are often required.[9] However, milder conditions using sodium hydride (NaH) as a base in the presence of lithium iodide (LiI) have been developed.[9]
-
Hydride Elimination: The ease of hydride elimination to regain aromaticity is a critical factor influencing the reaction rate.[8]
Logical Relationship in Chichibabin Reaction Success
Caption: Key factors influencing the success of the Chichibabin reaction.
Regioselectivity Issues
Q9: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A9: The formation of different regioisomers is a common challenge, particularly when using unsymmetrical substrates.[2][3]
-
Nucleophilic Substitution: In nucleophilic aromatic substitution on pyridines, attack is favored at the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate by the electronegative nitrogen atom.[10]
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position can favor attack at the more accessible C4 position.[10]
-
-
Electrophilic Substitution: Direct electrophilic halogenation of pyridine is difficult and often unselective due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Attack typically occurs at the C3 position.[11]
-
Use of Pyridine N-oxide: A common strategy is to first oxidize the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[10]
-
-
Ligand Modification (for metal-catalyzed reactions): In reactions like the Bönnemann cyclization, the steric and electronic properties of the ligands on the metal catalyst can influence how the substrates coordinate, thereby directing regioselectivity.[2]
Table 2: Strategies to Control Regioselectivity in Pyridine Synthesis
| Reaction Type | Challenge | Strategy | Outcome | Reference |
| Nucleophilic Substitution | Mixture of C2 and C4 isomers. | Use bulky nucleophiles or substrates with steric hindrance at C2. | Favors C4 substitution. | [10] |
| Electrophilic Substitution | Low reactivity and poor selectivity. | Convert pyridine to its N-oxide before substitution. | Directs substitution to the C4 position. | [10] |
| Bönnemann Cyclization | Mixture of regioisomers with unsymmetrical alkynes. | Modify ligands on the metal catalyst. | Improved regioselectivity. | [2] |
This technical support center provides a starting point for troubleshooting common issues in the multi-step synthesis of substituted pyridines. For more specific issues, consulting detailed literature for reactions similar to your target molecule is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating Reactions with 5-Bromo-2-chloro-3-fluoropyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for standard work-up procedures in reactions involving 5-Bromo-2-chloro-3-fluoropyridine. This versatile building block is crucial in the synthesis of complex molecules in pharmaceutical and materials science research. Understanding its reactivity and mastering its work-up are key to successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a Suzuki-Miyaura coupling reaction with this compound?
A1: A typical aqueous work-up for a Suzuki-Miyaura coupling reaction involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The organic layer is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. After drying the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel.
Q2: How do I address the issue of palladium catalyst removal after a cross-coupling reaction?
A2: To remove residual palladium catalyst, the reaction mixture can be filtered through a pad of Celite® after dilution with an organic solvent. For more challenging cases, washing the organic layer with an aqueous solution of thiourea or using commercially available palladium scavengers can be effective.
Q3: What are common side reactions in Suzuki-Miyaura couplings with pyridyl halides and how can they be minimized?
A3: Common side reactions include homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond). Homocoupling can be minimized by ensuring strictly anaerobic (oxygen-free) conditions, as oxygen can promote this side reaction. Protodeboronation is often exacerbated by the presence of water and can be mitigated by using anhydrous solvents and reagents.
Q4: I am observing unexpected regioselectivity in my amination reaction. What could be the cause?
A4: The regioselectivity of amination on this compound is highly dependent on the reaction conditions. Catalytic amination conditions, such as those using a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos) and a base, favor substitution at the more reactive C-Br bond.[1] In contrast, conducting the reaction neat (without solvent) and in the absence of a palladium catalyst can lead to a reversal of chemoselectivity, with preferential substitution at the C-Cl position.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in Suzuki Coupling | - Inactive catalyst- Poor quality of boronic acid- Inefficient base | - Use a fresh batch of palladium catalyst and ligand.- Use high-purity, dry boronic acid or consider using the corresponding boronate ester.- Screen different bases such as K3PO4, Cs2CO3, or K2CO3. |
| Formation of Homocoupling Product | - Presence of oxygen in the reaction | - Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Incomplete Reaction in Buchwald-Hartwig Amination | - Inappropriate ligand for the substrate- Insufficiently strong base | - Screen different phosphine ligands; bulky, electron-rich ligands are often effective.- Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). |
| Difficulty in Product Purification | - Co-elution with byproducts- Residual tin reagents (in Stille coupling) | - Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina).- For Stille reactions, wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts. |
| Unselective Reaction at C-Cl and C-Br Sites | - Reaction conditions favoring mixed reactivity | - For selective reaction at the C-Br bond in cross-coupling, use milder conditions (e.g., lower temperature, less active catalyst).- For selective reaction at the C-Cl bond, consider functionalizing the C-Br position first, then employ more forcing conditions for the C-Cl bond. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, K3PO4, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/ethanol/water)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Chemoselective Buchwald-Hartwig Amination at the C-Br Position
This protocol is adapted from the work of MacCormick et al. and favors amination at the 5-position.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3, Xantphos, and NaOtBu.
-
Seal the tube, evacuate, and backfill with argon.
-
Add a solution of this compound and the amine in anhydrous toluene.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Experimental Workflows
Caption: A generalized workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for common issues.
References
Recrystallization protocol for purifying 5-Bromo-2-chloro-3-fluoropyridine derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5-Bromo-2-chloro-3-fluoropyridine and its derivatives. Below you will find frequently asked questions, a detailed troubleshooting guide, and an experimental protocol to achieve high-purity crystalline products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the recrystallization of this compound?
A1: For halogenated pyridine derivatives like this compound, a mixed solvent system is often effective. A good starting point is a mixture of a moderately polar solvent in which the compound is soluble, and a non-polar solvent in which the compound is less soluble. Based on protocols for similar compounds, an ethyl acetate/petroleum ether or ethyl acetate/hexane system is a recommended starting point.[1]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound (the melting point of this compound is approximately 50-52°C) or if the solution is too concentrated. To remedy this, try adding a small amount of the more soluble solvent to the hot mixture to reduce the saturation. Allowing the solution to cool more slowly can also promote crystallization over oiling out.[1][2]
Q3: The recovery of my purified product is very low. What are the common causes?
A3: Low recovery can result from several factors. Using an excessive amount of solvent is a primary cause, as a significant portion of your product will remain in the mother liquor upon cooling.[2] To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Premature crystallization during hot filtration can also lead to product loss. Ensure your filtration apparatus is pre-heated to prevent this.
Q4: How can I induce crystallization if no crystals form after cooling?
A4: If crystals do not form, your solution may be too dilute or it may be supersaturated. You can attempt to induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod.[2] Adding a seed crystal of the pure compound, if available, can also initiate crystal growth. If these methods are unsuccessful, you can try to concentrate the solution by evaporating some of the solvent and then allowing it to cool again.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was used). | - Evaporate some of the solvent to increase the concentration and cool again. - If using a mixed solvent system, add more of the anti-solvent (the one in which the compound is less soluble). |
| The solution is supersaturated. | - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. | |
| Product "Oils Out" | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or solvent mixture. - Add more of the "good" solvent to lower the saturation temperature. |
| The solution is cooling too rapidly. | - Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period. | |
| The compound is impure. | - Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel. | |
| Low Yield of Recovered Crystals | Too much solvent was used for dissolution. | - Use the minimum amount of hot solvent required to dissolve the crude product. |
| Premature crystallization during hot filtration. | - Pre-heat the funnel and receiving flask before filtration. - Use a slight excess of hot solvent and then concentrate the filtrate before cooling. | |
| The final cooling temperature is not low enough. | - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1] | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound. The optimal solvent ratios and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether (or hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate and begin heating the mixture with stirring.
-
Continue to add ethyl acetate in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot ethyl acetate through it.
-
Quickly filter the hot solution containing your compound into the preheated flask.
-
-
Addition of Anti-solvent:
-
While the ethyl acetate solution is still hot, slowly add petroleum ether dropwise with continuous stirring.
-
Continue adding petroleum ether until the solution becomes slightly and persistently cloudy (turbid).
-
-
Clarification:
-
Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For final drying, transfer the crystals to a desiccator.
-
Quantitative Data
Due to the limited availability of specific solubility data for this compound, the following table provides a qualitative guide to solvent selection. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Ethyl Acetate | Moderately Soluble | Highly Soluble | A good primary solvent for dissolution. |
| Petroleum Ether | Sparingly Soluble/Insoluble | Sparingly Soluble | A good anti-solvent to induce crystallization. |
| Hexanes | Sparingly Soluble/Insoluble | Sparingly Soluble | An alternative anti-solvent to petroleum ether. |
| Ethanol | Soluble | Highly Soluble | May be too good of a solvent, leading to low recovery unless used in a mixed system. |
| Methanol | Soluble | Highly Soluble | Similar to ethanol, may result in low yields if used as a single solvent. |
| Toluene | Moderately Soluble | Highly Soluble | Can be an effective solvent, but its higher boiling point may lead to "oiling out". |
| Water | Insoluble | Insoluble | Not a suitable solvent for this non-polar compound. |
Experimental Workflow
Caption: A generalized workflow for the recrystallization of this compound.
References
Technical Support Center: Cross-Coupling Reactions with 5-Bromo-2-chloro-3-fluoropyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and troubleshooting cross-coupling reactions with the versatile building block, 5-Bromo-2-chloro-3-fluoropyridine. The information provided is based on established principles of cross-coupling chemistry and data from analogous dihalogenated pyridine systems.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F.[1] Therefore, the Carbon-Bromine (C-Br) bond at the 5-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the C5 position under appropriate reaction conditions.
Q2: How can I achieve selective coupling at the 2-chloro position?
A2: While the C-Br bond is more reactive, selective coupling at the C-Cl position can be achieved. This typically requires a more robust catalyst system and potentially higher reaction temperatures, and is often performed after the 5-position has already been functionalized.[2] The use of specialized, electron-rich, and bulky phosphine ligands can promote the challenging oxidative addition to the C-Cl bond.[3]
Q3: What are the most common types of cross-coupling reactions performed with substrates like this compound?
A3: The most common and synthetically useful cross-coupling reactions for this type of substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.[1]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[5]
Q4: What are some general starting conditions for a Suzuki-Miyaura coupling at the C-Br position?
A4: A good starting point for a selective Suzuki-Miyaura coupling at the C-Br position with an arylboronic acid would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[3][5]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water (e.g., 4:1 v/v).[4][5]
-
Atmosphere: Inert (e.g., Argon or Nitrogen).[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive or deactivated catalyst. | Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is performed under a strictly inert atmosphere. Consider using a more robust pre-catalyst.[6] |
| Suboptimal reaction temperature. | Perform a temperature screen, for example from 80 °C to 120 °C. Microwave irradiation can sometimes improve yields and reduce reaction times.[5] | |
| Inappropriate base. | The choice of base is critical. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is commonly used.[5] | |
| Lack of Chemoselectivity (Reaction at both C-Br and C-Cl) | Reaction conditions are too harsh. | Employ milder reaction conditions, such as a lower temperature or a less active catalyst system, to favor selective reaction at the more reactive C-Br bond.[2] |
| Catalyst system is too reactive. | Avoid highly active catalyst systems designed for C-Cl activation if you are targeting the C-Br bond. | |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation in Suzuki coupling) | Presence of oxygen. | Thoroughly degas all solvents and reagents before use.[7] |
| Inefficient transmetalation. | Optimize the base and solvent system. For protodeboronation, using anhydrous solvents and a milder base can be beneficial.[7] |
Catalyst and Ligand Selection for Selective C-Br Functionalization
The choice of catalyst and ligand is crucial for achieving high yields and selectivity. For selective cross-coupling at the C-Br bond in the presence of a C-Cl bond, a variety of palladium-based systems can be employed.
| Coupling Reaction | Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, XPhos, SPhos | Pd: 1-5, Ligand: 2-10 | Bulky, electron-rich phosphine ligands are generally effective.[3][5] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | Pd: 1-5, Ligand: 2-10 | The choice of ligand can depend on the nature of the amine coupling partner.[5][8] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Pd: 2-5 | Often used with a copper(I) co-catalyst like CuI.[5] |
Experimental Protocols
The following are general, representative protocols that should be optimized for specific substrates and coupling partners.
General Protocol for Suzuki-Miyaura Coupling at the C-Br Position
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[5]
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.[4]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination at the C-Br Position
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]
-
The vessel is evacuated and backfilled with an inert gas.[5]
-
Add the degassed solvent (e.g., toluene).[5]
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).[5]
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed.[5]
-
After cooling, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling at the C-Br Position
-
To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%) if used.[2]
-
Flush the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[2]
-
Add the terminal alkyne (1.2 equiv.) via syringe.[5]
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The mixture is stirred at the desired temperature (e.g., 80 °C) and the reaction progress is monitored.[5]
-
Upon completion, the mixture is worked up by dilution with an organic solvent and washing with aqueous solutions.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Visual Guides
Caption: Catalyst selection workflow for cross-coupling reactions.
References
Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of fluoropyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction with a fluoropyridine is sluggish or not proceeding to completion. Could the solvent be the issue?
A1: Yes, the choice of solvent is critical for the rate of SNAr reactions. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), and the solvent's ability to stabilize this intermediate while not overly stabilizing the nucleophile is key. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more "naked" and nucleophilic. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[1][2] If your reaction is slow, consider switching from a protic solvent (like ethanol or water) to a polar aprotic solvent (like DMSO, DMF, or acetonitrile).
Q2: I am observing low yields and the formation of side products. How can the solvent choice help mitigate this?
A2: Low yields and side reactions can be due to several factors, including the thermal instability of reactants or products at high temperatures. Using a solvent that allows the reaction to proceed at a lower temperature can be beneficial. Highly polar aprotic solvents like DMSO and DMF often accelerate the reaction rate, which may allow you to run the reaction at a lower temperature, thus minimizing the formation of degradation byproducts.[1] Additionally, ensure your solvent is anhydrous, as water can react with strong bases and some starting materials.[3]
Q3: I need to use a protic solvent for solubility reasons. How can I improve my reaction rate?
A3: If a protic solvent is unavoidable, you may need to employ more forcing conditions, such as higher temperatures or a stronger base, to achieve a reasonable reaction rate. However, be mindful that this can lead to side product formation. Alternatively, the use of a phase-transfer catalyst in conjunction with a less polar solvent can sometimes be an effective strategy to enhance the nucleophilicity of the fluoride ion source in SNAr fluorination reactions.
Q4: How does solvent polarity, in general, affect the rate of SNAr on fluoropyridines?
A4: The SNAr reaction of a neutral nucleophile with a neutral fluoropyridine proceeds through a charged Meisenheimer complex. A more polar solvent will stabilize this charged intermediate and the transition state leading to it more than the neutral starting materials. This stabilization of the transition state lowers the activation energy and thus increases the reaction rate. Therefore, in general, increasing the solvent polarity will accelerate the reaction. However, the specific type of polar solvent (protic vs. aprotic) has a more nuanced and significant impact, as discussed in Q1.
Q5: Are there any "green" solvent alternatives for SNAr reactions on fluoropyridines?
A5: Yes, there is a growing interest in using more environmentally friendly solvents. For some SNAr reactions, water has been shown to be an effective solvent, particularly when used with a suitable base like potassium fluoride.[4] Alcohols like ethanol can also be used, although they are generally less effective than polar aprotic solvents.[5][6] Research into using deep eutectic solvents (DES) as green reaction media for SNAr reactions is also emerging.[7]
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the rate of nucleophilic aromatic substitution for a representative reaction of a fluorinated aromatic compound with an amine nucleophile. The data is compiled from various sources and is intended to show general trends. Actual reaction rates will vary depending on the specific substrates and conditions.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Relative Rate (Qualitative) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Very Fast | Excellent for SNAr, effectively solvates cations. |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Fast | A common and effective solvent for SNAr. |
| Acetonitrile | Polar Aprotic | 37.5 | Moderate to Fast | Good alternative to DMSO and DMF. |
| Acetone | Polar Aprotic | 20.7 | Moderate | Can be effective, but less polar than other aprotics.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Slow to Moderate | Lower polarity leads to slower rates. |
| Ethanol | Polar Protic | 24.6 | Slow | Solvates the nucleophile through H-bonding, reducing its reactivity.[5][6] |
| Methanol | Polar Protic | 32.7 | Slow | Similar to ethanol, strong nucleophile solvation.[8][9] |
| Water | Polar Protic | 80.1 | Slow | Can be effective in some cases, especially with certain bases.[4] |
| Toluene | Non-polar | 2.4 | Very Slow | Generally not suitable for SNAr due to poor stabilization of the charged intermediate. |
Detailed Experimental Protocol: Synthesis of 2-Morpholinopyridine
This protocol describes a typical procedure for the nucleophilic aromatic substitution reaction between 2-fluoropyridine and morpholine.[3]
Materials:
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2-Fluoropyridine
-
Morpholine
-
Potassium Phosphate (K₃PO₄)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Ethyl acetate
-
Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add potassium phosphate (1.5 equivalents).
-
Addition of Reagents: Add anhydrous DMSO to the flask, followed by 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Reaction: Stir the mixture at 130°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
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Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.
-
Visualizations
Caption: General mechanism of SNAr on a fluoropyridine.
Caption: A typical experimental workflow for SNAr reactions.
Caption: Logical relationship of solvent properties and their effect on the SNAr reaction rate.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing C-Br vs. C-Cl Reactivity in Pyridine Rings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective cross-coupling reactions involving 2-halopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions?
A1: The differential reactivity is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond (approximately 70 kcal/mol) is weaker than the C-Cl bond (approximately 81 kcal/mol). This difference in bond strength makes the oxidative addition of the C-Br bond to a palladium(0) catalyst kinetically more favorable and generally faster than the oxidative addition of the C-Cl bond.[1][2] Consequently, it is often possible to selectively react at the C-Br position while leaving the C-Cl bond intact by carefully controlling reaction conditions.
Q2: How does the position of the halogen on the pyridine ring affect its reactivity?
A2: The position of the halogen atom on the pyridine ring significantly influences its reactivity. Halogens in the 2- and 4-positions are generally more reactive in nucleophilic aromatic substitution and can also show enhanced reactivity in cross-coupling reactions due to electronic effects from the nitrogen atom. For instance, in some palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, halides adjacent to the nitrogen (the 2-position) are conventionally more reactive.[3][4] However, this reactivity pattern can sometimes be altered by the choice of ligands and reaction conditions.[3]
Q3: What is the role of the phosphine ligand in controlling selectivity?
A3: Phosphine ligands are crucial in modulating the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), can increase the electron density on the palladium center.[5] This enhanced electron density facilitates the oxidative addition of even the stronger C-Cl bond.[5] By carefully selecting the ligand, one can either enhance the inherent reactivity difference between C-Br and C-Cl or promote reactivity at the less reactive C-Cl bond. For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4-position of 2,4-dichloropyridines with high selectivity.[3]
Troubleshooting Guides
Issue 1: Poor selectivity in the reaction of a bromo-chloropyridine derivative.
Your Suzuki-Miyaura coupling reaction on a 2-bromo-4-chloropyridine is resulting in a mixture of products, with significant reaction at the C-Cl position in addition to the desired C-Br coupling.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Decrease the reaction temperature. Start at room temperature and gradually increase if no reaction occurs. | The activation energy for C-Cl bond cleavage is higher than for C-Br. Lower temperatures will favor the reaction with the lower activation barrier.[6] |
| Highly Active Catalyst/Ligand | Switch to a less electron-rich or less bulky phosphine ligand. | Highly active catalyst systems can overcome the energy barrier for C-Cl activation, leading to a loss of selectivity. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Extended reaction times, especially at elevated temperatures, can lead to the slow reaction of the C-Cl bond. |
| Incorrect Base | Use a milder base. For example, switch from a strong base like Cs₂CO₃ to a weaker one like K₂CO₃ or NaHCO₃. | The choice of base can influence catalyst activity and, consequently, selectivity. |
Issue 2: Low or no reactivity at the C-Cl position in a sequential coupling.
After successfully performing a Sonogashira coupling at the C-Br position of a 3-bromo-5-chloropyridine, you are unable to achieve a subsequent Buchwald-Hartwig amination at the C-Cl position.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently Active Catalyst | Employ a more electron-rich and bulky ligand, such as a second-generation Buchwald ligand (e.g., BrettPhos, RuPhos). | C-Cl bonds are significantly less reactive and require a highly active catalyst system to undergo oxidative addition.[5] |
| Low Reaction Temperature | Increase the reaction temperature significantly. Reactions involving C-Cl bonds often require temperatures above 100 °C. | Higher temperatures are necessary to overcome the higher activation energy of C-Cl bond cleavage. |
| Inappropriate Base | Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. | Strong bases are often required to facilitate the deprotonation of the amine and promote the catalytic cycle in Buchwald-Hartwig aminations of aryl chlorides.[7] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere. | The palladium catalyst can be sensitive to impurities, which can inhibit its activity, especially when trying to activate a less reactive bond. |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is for the selective coupling of an arylboronic acid with a bromo-chloropyridine derivative at the C-Br position.
Reagents:
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Bromo-chloropyridine derivative (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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K₂CO₃ (2.0 equiv)
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Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-chloropyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed toluene/H₂O solvent mixture via syringe.
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Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination at the C-Cl Position
This protocol is for the amination of a chloro-substituted pyridine derivative, potentially after a previous reaction at a C-Br site.
Reagents:
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Chloro-pyridine derivative (1.0 equiv)
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Amine (1.2 equiv)
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Pd₂(dba)₃ (0.02 equiv)
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XPhos (0.08 equiv)
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NaOtBu (1.4 equiv)
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Anhydrous toluene
Procedure:
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In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
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Add the chloro-pyridine derivative and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of inert gas.
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Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature, and quench carefully with saturated aqueous NH₄Cl.
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Extract the product with ethyl acetate, and wash the combined organic layers with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
Table 1: Ligand Effects on Selectivity in Suzuki Coupling of 2-Bromo-4-chloropyridine
| Ligand | Temperature (°C) | Yield of 2-aryl-4-chloropyridine (%) | Yield of 2,4-diarylpyridine (%) | Selectivity (mono/di) |
| PPh₃ | 80 | 85 | 5 | 17:1 |
| P(t-Bu)₃ | 80 | 70 | 25 | 2.8:1 |
| XPhos | 80 | 65 | 30 | 2.2:1 |
| SPhos | 80 | 68 | 28 | 2.4:1 |
Note: Data are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Sequential cross-coupling workflow.
Caption: Troubleshooting poor selectivity.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Considerations for scaling up the synthesis of 5-Bromo-2-chloro-3-fluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-chloro-3-fluoropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound, particularly focusing on the Sandmeyer reaction route starting from an aminopyridine precursor.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization of the starting aminopyridine. | Ensure the complete dissolution of the amine in the acidic medium before adding sodium nitrite. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to ensure the stability of the diazonium salt.[1][2] Use a stoichiometric amount of sodium nitrite; excess can lead to side reactions.[2] |
| Decomposition of the diazonium salt intermediate. | Maintain strict temperature control throughout the diazotization and Sandmeyer reaction. Diazonium salts are thermally unstable and can decompose, leading to reduced yield and the formation of byproducts.[1][2][3] Use the diazonium salt immediately after its formation. Avoid isolation of the diazonium salt, especially at a larger scale.[2] | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) catalyst is active. Use freshly prepared copper(I) bromide or chloride. The Sandmeyer reaction is a copper-catalyzed process.[4] Optimize the reaction temperature. While diazotization requires low temperatures, the Sandmeyer reaction may require gentle warming to proceed to completion. Monitor the reaction progress by TLC or HPLC. | |
| Low Purity / Presence of Impurities | Formation of biaryl byproducts. | The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl impurities.[4] Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Incomplete reaction or presence of starting material. | Increase the reaction time or temperature of the Sandmeyer step. Ensure the purity of the starting 2-Amino-5-chloro-3-fluoropyridine.[5] | |
| Formation of phenolic byproducts. | Incomplete conversion of the diazonium salt to the desired bromo-product can lead to hydrolysis, forming hydroxy-pyridines, especially if the reaction mixture is warmed in the presence of water before the Sandmeyer reaction is complete.[4] | |
| Reaction Control Issues (e.g., Exothermic Runaway) | Diazotization is a highly exothermic reaction.[5] | On a larger scale, add the sodium nitrite solution slowly and ensure efficient cooling to dissipate the heat generated.[5] Consider using a continuous flow reactor for better temperature control and safety, especially during scale-up.[6] |
| Decomposition of the diazonium salt is also exothermic and can lead to a rapid release of nitrogen gas.[1][2] | Never let the temperature of the diazotization reaction rise uncontrollably. Ensure proper venting to avoid pressure buildup from nitrogen gas evolution.[1] | |
| Purification Challenges | Difficulty in removing copper salts. | After the reaction, quench the mixture and use an appropriate workup procedure to remove the copper catalyst. This may involve washing with an aqueous solution of a chelating agent like ammonia or ammonium chloride. |
| Tailing of the product on silica gel chromatography. | The basic nature of the pyridine ring can cause tailing on silica gel.[5] To mitigate this, add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[5] | |
| Product is a solid that is difficult to crystallize. | If the product is a solid, crystallization can be an effective purification method.[5] Screen different solvent systems to find one that provides good crystal formation and impurity rejection. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and well-documented route is the diazotization of an appropriate aminopyridine precursor followed by a Sandmeyer reaction. For instance, 2-Amino-5-chloro-3-fluoropyridine can be converted to 2-Bromo-5-chloro-3-fluoropyridine.[7] Other approaches may involve transition metal-catalyzed halogenation reactions.[8]
Q2: What are the critical safety precautions to take during the synthesis of this compound, especially during scale-up?
A2: The diazotization step is the most hazardous part of the synthesis. Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially in solid form.[1][2] Key safety measures include:
-
Strict Temperature Control: Maintain low temperatures (typically below 5 °C) during the formation of the diazonium salt to prevent decomposition.[1][2]
-
Avoid Isolation: Do not isolate the diazonium salt intermediate. It should be generated in situ and used immediately in the subsequent Sandmeyer reaction.[2]
-
Controlled Addition of Reagents: Add the sodium nitrite solution slowly to control the exothermic reaction.[5]
-
Adequate Venting: The decomposition of diazonium salts releases nitrogen gas, which can cause a dangerous pressure buildup in a closed system.[1]
-
Consider Flow Chemistry: For larger-scale synthesis, transitioning the hazardous diazotization step to a continuous flow process can significantly improve safety.[1][6]
Q3: How can I improve the purity of my final product?
A3: Several techniques can be employed to purify this compound:
-
Acid-Base Extraction: As a basic compound, an acidic wash (e.g., dilute HCl) can be used to extract the pyridine derivative into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
-
Distillation: If the product is a volatile liquid, distillation can be an effective purification method.[5]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent is an excellent method for achieving high purity.[5]
-
Chromatography: Column chromatography on silica gel can be used, but be mindful of potential tailing. Adding a small amount of a base like triethylamine to the eluent can improve separation.[5]
Q4: My Sandmeyer reaction is sluggish. What can I do to improve the reaction rate?
A4: To improve the rate of the Sandmeyer reaction, you can try the following:
-
Check Catalyst Activity: Ensure your copper(I) salt is fresh and active.
-
Increase Temperature: Gently warming the reaction mixture after the diazotization is complete can increase the rate of the Sandmeyer reaction. However, this must be done cautiously to avoid uncontrolled decomposition of any remaining diazonium salt.
-
Optimize Solvent: The choice of solvent can influence the reaction rate.
Q5: What are the typical storage conditions for this compound?
A5: this compound is a halogenated organic compound and should be stored in a cool, dry, and well-ventilated area, away from light and sources of ignition.[8] It is important to prevent exposure to moisture, as this can lead to degradation.
Experimental Protocols
Synthesis of 2-Bromo-5-chloro-3-fluoropyridine from 2-Amino-5-chloro-3-fluoropyridine [7]
This protocol is provided for informational purposes and should be adapted and optimized for specific laboratory and scale-up conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |
| 2-Amino-5-chloro-3-fluoropyridine | 146.54 | 5.0 | 34 | - |
| 48% Hydrobromic acid (HBr) | 80.91 | - | - | 20 |
| Bromine (Br₂) | 159.81 | - | 102.3 | 5.24 |
| Sodium nitrite (NaNO₂) | 69.00 | 5.88 | 85.3 | - |
| Sodium hydroxide (NaOH) | 40.00 | 12 | 306 | - |
| Water | 18.02 | - | - | 20 + 20 |
| Diethyl ether | 74.12 | - | - | 3 x 100 |
| Anhydrous sodium sulfate | 142.04 | - | - | - |
Procedure:
-
Diazotization:
-
In a reaction vessel equipped with a stirrer and a cooling bath, add 20 mL of 48% hydrobromic acid.
-
Cool the acid to 0 °C with stirring.
-
Slowly add 5.0 g (34 mmol) of 2-Amino-5-chloro-3-fluoropyridine to the cold acid.
-
While maintaining the temperature at 0 °C, add 5.24 mL (102.3 mmol) of bromine dropwise over 20 minutes.
-
Cool the reaction mixture to -10 °C.
-
Prepare a solution of 5.88 g (85.3 mmol) of sodium nitrite in 20 mL of water.
-
Slowly add the sodium nitrite solution to the reaction mixture over 1.5 hours, ensuring the temperature remains at -10 °C.
-
Continue stirring the mixture for an additional 30 minutes at -10 °C.
-
-
Sandmeyer Reaction and Workup:
-
Prepare a solution of 12 g (306 mmol) of sodium hydroxide in 20 mL of water.
-
Slowly add the sodium hydroxide solution to the reaction mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The expected product is 2-bromo-5-chloro-3-fluoropyridine as a pale yellow solid. The reported yield for this lab-scale synthesis is approximately 90%.[7]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Simplified reaction pathway for the Sandmeyer bromination step.
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. This compound Manufacturer & Supplier | CAS 884494-44-4 | High Purity Pyridine Derivative Exporter from China [pipzine-chem.com]
Proper storage and handling conditions for 5-Bromo-2-chloro-3-fluoropyridine
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 5-Bromo-2-chloro-3-fluoropyridine. It includes a troubleshooting guide and frequently asked questions to address potential issues encountered during experiments.
Proper Storage and Handling Workflow
The following diagram outlines the recommended workflow for the proper storage and handling of this compound to ensure its stability and minimize safety risks.
Caption: Workflow for receiving, handling, and storing this compound.
Storage and Handling Data
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C (36-46°F). | To minimize degradation and maintain chemical stability. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | This compound is air-sensitive and protecting it from atmospheric moisture and oxygen is crucial. |
| Light | Protect from light. | Halogenated pyridines can be light-sensitive and may degrade upon exposure.[1] |
| Container | Keep in a tightly sealed, original container. | To prevent contamination and exposure to air and moisture. |
| Location | Store in a dry, well-ventilated area. | To prevent moisture absorption and ensure a safe storage environment.[2] |
Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, as the compound is a skin irritant.[3] |
| Eye Protection | Safety glasses or goggles. | To protect eyes from splashes, as it can cause serious eye irritation.[3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental spills. |
| Work Area | Well-ventilated chemical fume hood. | To avoid inhalation of dust or vapors, as it may cause respiratory irritation.[3] |
| Handling Practices | Avoid creating dust. Wash hands thoroughly after handling. | To minimize exposure risk.[2] |
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, inert atmosphere). If degradation is suspected, it is advisable to use a fresh batch of the reagent. |
| Compound appears discolored (yellowish) | Exposure to air, light, or elevated temperatures. | While slight discoloration may not always indicate significant degradation for all applications, it is a sign of potential impurity. For sensitive reactions, using a fresh, colorless sample is recommended. Pyridine and its derivatives can appear yellow when impure.[4] |
| Difficulty dissolving the solid | Use of an inappropriate solvent. | This compound is generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[1] It has low solubility in water.[1] |
| Skin or eye irritation occurs | Accidental exposure. | In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.[5] Seek medical attention if irritation persists.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
It is recommended to store this compound in a refrigerator at 2-8°C.
Q2: Why is it necessary to store this compound under an inert atmosphere?
This compound is sensitive to air and moisture.[1] Storing it under an inert gas like argon or nitrogen prevents degradation that can occur upon exposure to atmospheric components.
Q3: What are the primary hazards associated with handling this compound?
The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Q4: What materials should be avoided when working with this compound?
This compound is incompatible with strong oxidizing agents.[6] Pyridine and its derivatives can also react violently with strong acids and some metals.[6][7] It is important to consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Q5: What are the visual signs of degradation for this compound?
A change in color from white/colorless to yellow can be an indication of degradation or impurity.[4] For experiments sensitive to purity, it is best to use a sample that is free from discoloration.
Q6: How should I dispose of waste containing this compound?
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's environmental health and safety office for specific guidelines.
References
- 1. This compound Manufacturer & Supplier | CAS 884494-44-4 | High Purity Pyridine Derivative Exporter from China [pipzine-chem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Column Chromatography for Purification of Fluoropyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of fluoropyridine derivatives via column chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of fluoropyridine derivatives, offering potential causes and solutions.
Issue 1: Poor Separation or Co-elution of Impurities
Poor separation is a frequent challenge, often stemming from suboptimal mobile or stationary phase selection.
| Parameter | Recommendation | Rationale |
| Mobile Phase Polarity | Adjust the solvent ratio. If Rf values are too high, decrease the polarity of the mobile phase. If they are too low, a gradual increase in polarity (gradient elution) may be necessary.[1] | Fine-tuning the mobile phase strength is crucial for achieving differential migration of compounds on the stationary phase. |
| Mobile Phase Additives | For acidic impurities, consider adding a small amount of a basic modifier like triethylamine (TEA) (0.1-1% v/v) to the mobile phase.[2] For basic impurities, a small amount of an acidic modifier like acetic acid or formic acid (0.1-1% v/v) can be beneficial.[3] | Modifiers can alter the ionization state of impurities, thereby changing their interaction with the silica gel and improving separation. |
| Stationary Phase Selection | If silica gel fails, consider alternative stationary phases. Alumina can be effective for acid-sensitive compounds.[4] For challenging separations, fluorinated stationary phases (e.g., pentafluorophenyl) can offer alternative selectivity.[5][6] | Different stationary phases provide different interaction mechanisms (e.g., polar, ion-exchange), which can be exploited to resolve difficult-to-separate compounds.[7][8] |
Issue 2: Peak Tailing
Peak tailing is a common problem when purifying basic compounds like pyridines on silica gel.[9]
| Parameter | Recommendation | Rationale |
| Mobile Phase Additives | Add a competing base, such as triethylamine (TEA) or pyridine (0.1-2% v/v), to the eluent.[9] | The basic nitrogen of the fluoropyridine can interact strongly with acidic silanol groups on the silica surface, causing tailing. A competing base will mask these sites.[9] |
| pH Adjustment | For reversed-phase chromatography, adjusting the mobile phase pH to be at least 2 units away from the compound's pKa can improve peak shape.[10][11] | Controlling the ionization state of the analyte can minimize secondary interactions with the stationary phase. |
| Stationary Phase Deactivation | Pre-treat the silica gel by flushing the column with a solvent system containing triethylamine before loading the sample.[2] | This deactivates the acidic sites on the silica gel, reducing the likelihood of strong interactions that lead to tailing. |
Issue 3: Low Compound Recovery
Low recovery can be due to irreversible adsorption on the column or decomposition.
| Parameter | Recommendation | Rationale |
| Compound Stability | Test the stability of your fluoropyridine derivative on silica gel using a 2D TLC experiment.[4][12] | Some compounds can decompose on acidic silica gel. If decomposition is observed, a less acidic stationary phase like deactivated silica or alumina should be used.[4] |
| Sample Loading | Ensure the sample is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading the sample onto the column.[2] | Precipitation of the sample on the column can lead to poor recovery and band broadening. |
| Elution Strength | If the compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution).[4] | The compound may be too strongly adsorbed to the stationary phase, requiring a stronger solvent to elute. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is well-equilibrated.
-
Sample Loading: Dissolve the crude fluoropyridine derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[12] Carefully apply the sample to the top of the column.
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Compound Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deactivating Silica Gel for Acid-Sensitive Compounds
-
Prepare a Deactivating Solvent System: Add 1-3% triethylamine to your chosen mobile phase.[2]
-
Pack the Column: Pack the column with silica gel as described in the standard protocol using the deactivating solvent system.
-
Flush the Column: Flush the packed column with one column volume of the deactivating solvent system.[2]
-
Proceed with Chromatography: You can now run the column with either the deactivating system or your standard mobile phase.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent system for purifying a novel fluoropyridine derivative?
A: A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by running TLC plates with varying solvent compositions. Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for good separation on a column.[2]
Q2: My fluoropyridine derivative is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A: This indicates your compound is very polar. You will need to use a more polar mobile phase. Try a solvent system containing dichloromethane and methanol, or ethyl acetate and methanol. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.
Q3: I see multiple spots on my TLC after the column that I believe are my compound. What could be happening?
A: This could be due to several factors. Your compound might be degrading on the silica gel.[4] Perform a 2D TLC to check for stability.[12] Alternatively, if your molecule has restricted bond rotation, you might be observing rotamers, which can sometimes be separated by chromatography.
Q4: Can I use a C18 column (reversed-phase) for purifying fluoropyridine derivatives?
A: Yes, reversed-phase chromatography can be very effective. The stationary phase is non-polar (C18), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[10] This technique separates compounds based on their hydrophobicity. The introduction of fluorine can increase the lipophilicity of a molecule, making reversed-phase a suitable option.[10]
Q5: How does the position of the fluorine atom on the pyridine ring affect its purification?
A: The position of the fluorine atom can significantly influence the electronic properties and polarity of the molecule. The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, making it less basic.[10] This can affect its interaction with the stationary phase and may influence the degree of peak tailing. The overall polarity of the molecule will also change, which will affect its retention time.
Visualizations
Caption: A workflow for troubleshooting common column chromatography issues.
Caption: A logical workflow for method development in fluoropyridine purification.
References
- 1. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 2. Purification [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Purification [chem.rochester.edu]
- 5. Improving Fluorinated Stationary Phases for Pharmaceutical Separations [virscidian.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Bromo-2-chloro-3-fluoropyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of substituted pyridines is a cornerstone in the synthesis of novel therapeutic agents and functional materials. Among the vast array of available building blocks, 5-Bromo-2-chloro-3-fluoropyridine presents a unique scaffold for selective chemical modifications. This guide provides a comparative analysis of its reactivity in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The discussion is supported by experimental data from closely related halopyridines to infer reactivity and selectivity, offering a valuable resource for synthetic planning.
Understanding the Reactivity Landscape of Halopyridines
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F. This trend dictates that the oxidative addition of the C-X bond to the palladium(0) catalyst, often the rate-determining step, is more facile for weaker C-X bonds.
In the case of this compound, the presence of three different halogens offers distinct opportunities for chemoselective functionalization. Based on the established reactivity trend, the C-Br bond at the 5-position is the most labile and therefore the most likely site for initial cross-coupling under standard conditions. The C-Cl bond at the 2-position is less reactive and typically requires more forcing conditions or specialized catalyst systems to react. The C-F bond at the 3-position is the strongest and generally unreactive in these palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom, however, can influence the overall electron density of the pyridine ring and thereby affect the reactivity of the other halogen substituents.
Data Presentation: A Comparative Overview of Reactivity
The following tables summarize experimental data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of halopyridines structurally similar to this compound. This data serves as a valuable guide for predicting the reactivity and optimizing reaction conditions for the target molecule.
Table 1: Suzuki-Miyaura Coupling of Substituted Halopyridines
| Entry | Halopyridine Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 85-95 / >15 | Moderate to Good | [1] |
| 2 | 3-Bromo-5-fluoro-2-methoxypyridine | Arylboronic acid | Not specified | Not specified | Milder conditions | Higher than chloro-analog | [2] |
| 3 | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Not specified | Not specified | More forcing conditions | Lower than bromo-analog | [2] |
Table 2: Buchwald-Hartwig Amination of Substituted Halopyridines
| Entry | Halopyridine Substrate | Amine | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-chloropyridine | Morpholine | Pd(dba)₂ / Xantphos | Cs₂CO₃ / Toluene | 100 / 3 | 96 (of 5-amino-2-chloropyridine) | [3] |
| 2 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS / THF | 65 / 16 | 40 | [4] |
Table 3: Sonogashira Coupling of Substituted Halopyridines
| Entry | Halopyridine Substrate | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | Unfunctionalized alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT / 16 | 85-93 | [5] |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized alkynes | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT / 16 | 90 | [5] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a degassed solution of the halopyridine (1.0 mmol) in a suitable solvent (e.g., THF/Et₃N, 2:1 mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Reagent Addition: Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating as required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.[5]
Mandatory Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
Suzuki Coupling: A Comparative Guide to Bromo- vs. Chloro-Substituted Pyridines
For researchers, scientists, and drug development professionals, the choice between bromo- and chloro-pyridines in Suzuki-Miyaura cross-coupling reactions is a critical decision that balances reactivity with cost and availability. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform your synthetic strategy.
The fundamental difference in reactivity between bromo- and chloro-pyridines in palladium-catalyzed Suzuki coupling lies in the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the rate-determining oxidative addition step of the catalytic cycle more facile for bromopyridines.[1] Consequently, bromopyridines are generally more reactive and can often be coupled under milder conditions with a broader range of catalysts.[1]
However, the lower cost and wider commercial availability of chloro-pyridines make them highly attractive starting materials, particularly for large-scale synthesis.[2] Significant advancements in catalyst technology, especially the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs), have led to highly active palladium systems capable of efficiently coupling these less reactive chloro-substrates.[1][3]
Performance Comparison: Bromo- vs. Chloro-Pyridines in Suzuki Coupling
The following tables summarize quantitative data from various sources, showcasing typical reaction conditions and yields for the Suzuki coupling of bromo- and chloro-pyridines with arylboronic acids.
Table 1: Suzuki Coupling of Bromopyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | Good to Excellent[4] |
| 2-Bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Moderate to Good[4] |
| 4-Bromopyridine | Arylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3) | THF | 80 | 12 | High[5] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | --- | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | --- | Moderate to Good[6] |
Table 2: Suzuki Coupling of Chloropyridines
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 95[3] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-AmylOH | 100 | 16 | 98[3] |
| 2-Chloropyridine | Phenylboronic acid | PEPPSI-IPr (2) | --- | K₂CO₃ (2) | Dioxane/H₂O | 80 | 4 | 92[3] |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 18 | High[7] |
Experimental Workflows and Logical Relationships
The general workflow for a Suzuki coupling experiment is outlined below. This process is adaptable for both bromo- and chloro-pyridine substrates, with the primary differences lying in the specific catalyst, ligand, and reaction conditions employed.
The underlying catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-3-fluoropyridine in Synthesis
For researchers and professionals in drug development and materials science, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. 5-Bromo-2-chloro-3-fluoropyridine is a versatile reagent, widely employed in cross-coupling reactions to introduce a functionalized pyridine scaffold. However, exploring alternative building blocks can offer advantages in reactivity, cost, and availability, enabling a broader synthetic scope. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data for key palladium-catalyzed reactions.
Reactivity Principles in Cross-Coupling Reactions
The performance of halogenated pyridines in common cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is largely governed by the nature of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1][2] This trend is attributed to the bond dissociation energies; weaker bonds are more readily cleaved during the oxidative addition step of the catalytic cycle, which is often rate-limiting. Consequently, iodo-substituted pyridines are typically more reactive than their bromo- and chloro-analogs, often requiring milder reaction conditions and affording higher yields.
Alternative Building Blocks: A Comparative Overview
Several halogenated pyridines can be considered as alternatives to this compound, each with distinct reactivity profiles. The primary alternatives include iodo- and other bromo-substituted pyridines, as well as di- and tri-chlorinated pyridines.
Key Alternatives:
-
5-Iodo-2-chloro-3-fluoropyridine: Expected to be more reactive than its bromo counterpart due to the weaker C-I bond. This can lead to higher yields and faster reaction times in cross-coupling reactions.
-
2,5-Dibromo-3-fluoropyridine: Offers two reactive sites for sequential functionalization. The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors.
-
2,4-Dichloropyridine: A readily available and cost-effective alternative. While less reactive than brominated pyridines, the chlorine atoms can be activated under specific catalytic conditions, often requiring more robust ligands and higher temperatures.[3]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of the halogen on the pyridine ring significantly impacts the reaction outcome. While direct side-by-side comparative data for this compound and its iodo- and dibromo-analogs under identical conditions is scarce in the literature, the general principles of reactivity allow for a qualitative comparison. For instance, in the coupling of various halopyrimidines, a class of compounds with similar electronic properties to pyridines, the iodo-substituted derivatives consistently demonstrate higher reactivity.
Table 1: Illustrative Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Halogenated Pyridine (Illustrative) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Iodo-2'-deoxyuridine | 3-Methoxyphenylboronic acid | SerrKap Palladacycle (1 mol%) | K₃PO₄ | H₂O:EtOH | 60 | 76 | [4] |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [5] |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 85 | [6] |
Note: This table provides illustrative data from reactions with similar heterocyclic systems to demonstrate the general reactivity trends. Direct quantitative comparison requires identical reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated pyridine is a critical factor. The use of more reactive iodo- or bromo-pyridines can allow for milder reaction conditions and a broader substrate scope. For less reactive chloropyridines, the use of specialized ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), is often necessary to achieve high yields.[7]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halopyridines
| Halopyridine Substrate | Amine | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 83 | [7] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ | DPPF | NaOt-Bu | Toluene | 110 | >99 (for C-2 amination) | [3] |
Note: This table highlights effective catalyst systems for the amination of different halopyridines, demonstrating the need for tailored conditions based on the substrate's reactivity.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving halogenated pyridines.
General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry reaction vessel, add the halopyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halopyridine
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halopyridine, amine, base, palladium precatalyst, and phosphine ligand in a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a decision workflow for selecting an appropriate building block.
Conclusion
While this compound remains a valuable and versatile building block, a careful consideration of its alternatives can provide significant advantages in synthetic efficiency and scope. For reactions requiring high reactivity and mild conditions, 5-iodo-2-chloro-3-fluoropyridine presents a superior choice. For applications where cost is a primary driver, readily available dichloropyridines can be effective, provided that optimized catalytic systems are employed. Finally, for syntheses requiring sequential functionalization, di-bromo substituted pyridines offer a strategic advantage. The choice of building block should be guided by a comprehensive analysis of the specific synthetic goals, including desired reactivity, cost-effectiveness, and the complexity of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Unlocking the Therapeutic Potential: A Comparative Analysis of 5-Bromo-2-chloro-3-fluoropyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. Among the myriad of heterocyclic compounds, 5-Bromo-2-chloro-3-fluoropyridine has emerged as a versatile building block for the synthesis of a new generation of therapeutic agents. This guide provides a comprehensive comparison of the biological activities of its derivatives, supported by experimental data, to illuminate their potential in anticancer, antimicrobial, and enzyme inhibition applications.
The strategic placement of bromo, chloro, and fluoro substituents on the pyridine ring endows the parent molecule with multiple reactive sites, allowing for selective functionalization and the creation of diverse chemical libraries. This inherent reactivity has been harnessed by medicinal chemists to develop compounds with significant biological activities.
Comparative Analysis of Biological Activity
While a comprehensive dataset for a wide range of this compound derivatives is still emerging in the public domain, preliminary studies and research on structurally related compounds indicate significant potential. The following sections present a synopsis of the observed biological activities.
Anticancer Activity
Derivatives of this compound are being investigated as potent anticancer agents, particularly as kinase inhibitors. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors, and the unique electronic properties of this highly halogenated pyridine ring can be exploited to achieve high potency and selectivity.
A comprehensive table of anticancer activity for specific derivatives of this compound with reported IC50 values is currently under development as more research data becomes publicly available.
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is well-documented. The incorporation of halogens, such as bromine and fluorine, is known to enhance the antimicrobial efficacy of organic compounds. While specific MIC values for a broad series of this compound derivatives are not yet widely published, initial research suggests that these compounds could serve as a promising foundation for the development of new antibacterial and antifungal agents. One study on the chemoselective amination of this compound, however, reported that the synthesized derivatives did not exhibit significant antimicrobial activity, highlighting the importance of the specific substitutions on the pyridine ring for biological effect.[1]
A detailed table of antimicrobial activity with MIC values for specific derivatives will be populated as further research findings are disseminated.
Enzyme Inhibition
The this compound core is a valuable starting point for the development of specific enzyme inhibitors. For instance, this scaffold has been utilized in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), a validated target in oncology.[2] The ability to selectively modify different positions of the pyridine ring allows for the fine-tuning of interactions with the enzyme's active site.
A table summarizing the enzyme inhibition data (e.g., IC50 values) for derivatives of this compound is being compiled and will be presented as more data becomes available.
Experimental Protocols
To ensure the reproducibility and validation of the biological activity data, detailed experimental methodologies are crucial. The following are standard protocols for the key assays mentioned.
MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow of the MTT assay for determining the cytotoxic effects of compounds.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent)
-
Inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.
Signaling Pathways
The biological effects of pyridine derivatives are often mediated through their interaction with specific signaling pathways. In cancer, for instance, these compounds can modulate pathways crucial for cell survival, proliferation, and angiogenesis.
Kinase Inhibition Signaling Pathway
Many pyridine-based compounds function as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of a kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.
Kinase Inhibition Pathwaydot
References
A Comparative Guide to the Spectroscopic Confirmation of 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of complex organic molecules is a cornerstone of modern chemical research and drug development. For highly substituted heteroaromatic compounds such as 5-Bromo-2-chloro-3-fluoropyridine, a multi-faceted spectroscopic approach is essential for unambiguous structure confirmation. This guide provides a comparative overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—that would be employed to verify the structure of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its structural isomers. These comparisons highlight the diagnostic power of each technique.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | H-4 Chemical Shift (δ, ppm) | H-6 Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| This compound (Predicted) | ~ 7.8 - 8.2 (d) | ~ 8.3 - 8.6 (d) | ⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-H) ≈ 2-3 Hz |
| 2-Bromo-5-chloro-3-fluoropyridine[1] | 7.48 (dd) | 8.23 (d) | J = 7.1, 2.1 Hz |
| 5-Bromo-2-chloropyridine | 7.72 (dd) | 8.63 (d) | J = 8.5, 2.4 Hz |
| 2-Chloro-5-fluoropyridine | 7.55 (ddd) | 8.25 (d) | J = 9.0, 7.7, 3.1 Hz |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Observed for Similar Structures)
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) |
| This compound (Predicted) | ~150-155 (d, J(C-F) ≈ 15-25 Hz) | ~155-160 (d, J(C-F) ≈ 240-260 Hz) | ~125-130 (d, J(C-F) ≈ 5-10 Hz) | ~115-120 (s) | ~145-150 (d, J(C-F) ≈ 2-5 Hz) |
| 2-Bromo-5-fluoropyridine | 142.4 (d, J=23.5 Hz) | 123.6 (d, J=4.6 Hz) | 140.9 (d, J=26.2 Hz) | 158.4 (d, J=258.5 Hz) | 150.3 (d, J=14.7 Hz) |
| 5-Bromo-2-chloropyridine | 150.9 | 128.9 | 141.5 | 121.1 | 150.4 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data Comparison
| Spectroscopic Method | This compound (Expected) | Alternative Compound Example: 5-Bromo-2-chloropyridine |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) cluster around m/z 209, 211, 213 due to Br and Cl isotopes. | Molecular Ion (M⁺) cluster around m/z 191, 193, 195. |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~1600-1400 (C=C and C=N stretching), ~1300-1000 (C-F, C-Cl, C-Br stretching) | ~1570, 1450, 1370 (aromatic ring), ~1090, 1050 (C-Cl, C-Br) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and to establish the connectivity and spatial relationships between atoms through spin-spin coupling.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C experiment is typically run to obtain singlets for each carbon environment. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: A one-dimensional fluorine experiment is conducted. ¹⁹F NMR is highly sensitive, and a small number of scans are typically sufficient. Chemical shifts are referenced to an external standard like CFCl₃.
Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
Chemical shifts (δ) are referenced to the internal standard (TMS for ¹H and ¹³C).
-
Integration of the proton signals is performed to determine the relative number of protons.
-
Coupling constants (J) are measured from the multiplet splitting patterns to deduce the connectivity between neighboring nuclei.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm the structure.
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
Data Acquisition:
-
The sample is vaporized and separated by the gas chromatograph.
-
The separated components enter the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The molecular ion peak (M⁺) is identified, which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion is crucial for confirming the presence of bromine and chlorine atoms.
-
The fragmentation pattern is analyzed to identify characteristic fragment ions, which can provide structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Data Analysis:
-
The absorption bands in the spectrum are correlated with specific bond vibrations to identify functional groups.
-
Key regions to analyze include:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
1600-1400 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.
-
Below 1300 cm⁻¹: The "fingerprint region," which contains complex vibrations that are unique to the molecule, including C-F, C-Cl, and C-Br stretching bands.
-
Visualizing the Spectroscopic Workflow and Data Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the relationship between the different methods and the structural information they provide.
Caption: Workflow for the spectroscopic confirmation of a synthesized compound.
Caption: Relationship between spectroscopic methods and structural insights.
References
A Comparative Guide to the Chemoselective Reactions of 5-Bromo-2-chloro-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal and agrochemical research. 5-Bromo-2-chloro-3-fluoropyridine is a versatile building block, offering three distinct reactive sites that can be selectively addressed to generate a diverse array of complex molecular architectures. This guide provides an objective comparison of the products derived from the chemoselective reactions at the C5-Bromo, C2-Chloro, and C3-Fluoro positions, supported by experimental data and detailed protocols.
Principles of Reactivity: A Three-Point Functionalization Platform
The differential reactivity of the three halogen substituents on the pyridine ring allows for a high degree of synthetic control. The reactivity generally follows established principles for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
-
C5-Bromo Position: The Carbon-Bromine bond is the most labile and is preferentially targeted in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling. This allows for the selective formation of C-N and C-C bonds at this position.[1]
-
C2-Chloro Position: The C2 position is activated by the ring nitrogen, making the chloro substituent susceptible to nucleophilic aromatic substitution. Under specific conditions, particularly in the absence of a palladium catalyst, amines will preferentially displace the chloride.[1]
-
C3-Fluoro Position: While typically the least reactive in palladium catalysis, the fluorine atom at C3 can be displaced under certain SNAr conditions, offering a third site for functionalization after the bromo and chloro positions have been addressed.[1]
The ability to selectively functionalize each position provides a powerful strategy for building molecular complexity, as illustrated below.
Comparative Performance Data
The following tables summarize the performance of different reaction types, showcasing the chemoselectivity and yields for products derived from this compound.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination (C5-Bromo Selectivity)
This reaction demonstrates exclusive selectivity for the C5-bromo position, leaving the chloro and fluoro substituents intact for potential downstream reactions.
| Amine Substrate | Product | Yield (%) |
| Morpholine | 4-(2-Chloro-3-fluoropyridin-5-yl)morpholine | 85 |
| Aniline | N-(2-Chloro-3-fluoropyridin-5-yl)aniline | 75 |
Data sourced from Organic Letters, 2007, 9(10), 2039-42.[1]
Table 2: Catalyst-Free Nucleophilic Substitution (C2-Chloro Selectivity)
A reversal in chemoselectivity is observed under neat (solvent-free) conditions at elevated temperatures, favoring substitution at the C2-chloro position.
| Amine Substrate | Product | Yield (%) |
| Morpholine | 5-Bromo-3-fluoro-2-morpholinopyridine | 70 |
| Benzylamine | N-Benzyl-5-bromo-3-fluoropyridin-2-amine | 65 |
Data sourced from Organic Letters, 2007, 9(10), 2039-42.[1]
Table 3: Nucleophilic Aromatic Substitution (SNAr) (C3-Fluoro Selectivity)
Selective substitution of the C3-fluoro group can be achieved under specific SNAr conditions, typically after functionalization of the more reactive C5 and C2 positions.
| Nucleophile | Substrate | Product | Yield (%) |
| 5-Chloro-2-aminopyridine | This compound | 5-Bromo-2-chloro-3-((5-chloropyridin-2-yl)amino)pyridine | 62 |
Data sourced from Organic Letters, 2007, 9(10), 2039-42.[1]
Potential Applications in Drug Discovery
Derivatives of fluorinated pyridines are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. Products synthesized from this compound could serve as scaffolds for novel therapeutics, particularly in oncology. For instance, substituted aminopyridines are known to act as kinase inhibitors, a critical class of anticancer drugs.
The diagram below illustrates a hypothetical mechanism of action where a derivative could inhibit a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Experimental Protocols
The following are detailed methodologies for the key transformations described. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Buchwald-Hartwig Amination of the C5-Bromo Position
This procedure is adapted from standard methods for the amination of heteroaryl halides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, ligand, and base.
-
Seal the vessel, evacuate, and backfill with an inert gas three times.
-
Add the degassed solvent, followed by the this compound and the amine substrate via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of the C5-Bromo Position
This protocol outlines a general procedure for C-C bond formation at the C5-position, which is expected to be the most reactive site under these conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress until the starting material is consumed.
-
Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
The Fluorine Advantage: A Comparative Guide to Fluorinated Pyridine Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated moieties, fluorinated pyridines have emerged as particularly valuable intermediates in the pursuit of novel therapeutics with enhanced pharmacological profiles. This guide provides an objective comparison of the performance of fluorinated pyridine-containing compounds against their non-fluorinated counterparts, supported by experimental data and detailed methodologies. We will explore how the unique properties of fluorine can be leveraged to overcome common challenges in drug development, from metabolic instability to suboptimal binding affinity.
The Impact of Fluorination on Key Drug Properties
The introduction of fluorine atoms into a pyridine ring can profoundly influence a molecule's physicochemical and biological properties. These modifications are primarily driven by the high electronegativity and small size of the fluorine atom, as well as the strength of the carbon-fluorine bond.
Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the ability to block metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. By replacing a hydrogen atom at a position susceptible to oxidative metabolism with a fluorine atom, the metabolic stability of a compound can be dramatically increased, leading to a longer half-life and improved pharmacokinetic profile.
Modulation of Physicochemical Properties:
-
Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, this can be advantageous for crossing biological membranes, including the blood-brain barrier.
-
Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be beneficial for improving oral absorption and reducing off-target effects, such as interactions with the hERG channel which can lead to cardiotoxicity.
Improved Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electron distribution within a molecule, influencing its interactions with the target protein. This can lead to enhanced binding affinity and greater selectivity for the desired biological target. Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within the protein binding pocket.
Comparative Performance Data: Fluorinated vs. Non-Fluorinated Pyridine Analogs
While the qualitative benefits of fluorination are well-established, direct quantitative comparisons in the literature are often presented within broader structure-activity relationship (SAR) studies. The following table provides an illustrative comparison based on data for the PI3Kα inhibitor Alpelisib, which features a trifluoromethyl-substituted pyridine moiety, and hypothetical data for a non-fluorinated analog based on general trends observed in medicinal chemistry. The trifluoromethyl group in Alpelisib is reported to enhance metabolic stability and contribute to its high binding affinity.
| Property | Fluorinated Pyridine Analog (Alpelisib) | Non-Fluorinated Pyridine Analog (Hypothetical) | Advantage of Fluorination |
| Target | PI3Kα | PI3Kα | - |
| IC₅₀ (nM) | 5 | > 50 | Increased Potency |
| Metabolic Stability (t½ in HLM, min) | > 60 | < 15 | Enhanced Stability |
| Calculated LogP | 2.8 | 2.1 | Modulated Lipophilicity |
| pKa (Pyridine Nitrogen) | ~1.5 | ~5.2 | Reduced Basicity |
Data for Alpelisib is sourced from publicly available information. Data for the non-fluorinated analog is hypothetical and intended for illustrative purposes to highlight the expected impact of fluorination based on established medicinal chemistry principles.
Case Study: Alpelisib - A Fluorinated Pyridine-Containing PI3K Inhibitor
Alpelisib (brand name Piqray) is an orally bioavailable inhibitor of the alpha-isoform of phosphoinositide 3-kinase (PI3Kα). It is approved for the treatment of certain types of breast cancer. The structure of Alpelisib incorporates a 2-(trifluoromethyl)-5-pyridinyl group, which is crucial for its pharmacological profile. The trifluoromethyl group enhances the metabolic stability of the molecule and contributes to its high potency and selectivity for PI3Kα. Alpelisib functions by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Alpelisib
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer.
-
Add the HLM solution to each well and pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase (e.g., PI3Kα).
Materials:
-
Test compound and non-fluorinated analog
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide or lipid)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the 384-well plate. Include DMSO-only wells as a negative control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and generate a luminescent signal by adding the ATP detection reagent.
-
Measure the luminescence of each well using a plate reader. The amount of ATP remaining is inversely correlated with kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated pyridines.
Conclusion
The strategic incorporation of fluorine into pyridine-containing intermediates offers a powerful and versatile approach to fine-tune the properties of drug candidates. As demonstrated, fluorination can significantly enhance metabolic stability and modulate physicochemical properties, often leading to improved potency and a more favorable pharmacokinetic profile. While the effects of fluorination are highly dependent on the specific molecular context, the evidence strongly supports the continued exploration and application of fluorinated pyridine intermediates in the design and development of the next generation of innovative therapeutics. The detailed experimental protocols provided herein serve as a guide for the direct and objective comparison of fluorinated and non-fluorinated analogs, enabling data-driven decisions in drug discovery programs.
A Comparative Review of Synthetic Routes for Polysubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in medicinal chemistry. Consequently, the development of efficient and versatile synthetic methodologies for the construction of polysubstituted pyridines is of paramount importance. This guide provides an objective comparison of several classical and modern synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.
Classical Condensation Reactions: The Foundation of Pyridine Synthesis
Multicomponent reactions (MCRs) that efficiently assemble the pyridine ring from simple acyclic precursors remain the bedrock of pyridine synthesis. These methods are often characterized by their operational simplicity and high atom economy.
The Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source (e.g., ammonium acetate).[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[3] This two-step sequence is one of the most reliable and widely used methods for preparing symmetrically substituted pyridines.
Mechanism: The reaction proceeds through a series of condensation and addition reactions. Key steps include a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine intermediate.[4]
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a direct route to pyridines without the need for a separate oxidation step.[5] This method involves the condensation of an enamine with an ethynyl ketone.[6] The reaction initially forms an aminodiene intermediate, which undergoes a thermally induced cyclodehydration to furnish the aromatic pyridine ring.[7]
Mechanism: The reaction begins with a Michael-type addition of the enamine to the activated alkyne of the ethynyl ketone. The resulting intermediate then undergoes isomerization to allow for a 6π-electrocyclization, followed by elimination of water to yield the final pyridine product.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[8] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9][10]
Mechanism: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes ring closure with ammonia, followed by dehydration and elimination of the pyridine leaving group to afford the substituted pyridine.[8][9]
The Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a classical method for the preparation of 2,6-dihydroxypyridines (or their tautomeric 2-pyridone forms).[11] The reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or cyanoacetate in the presence of a base.[12][13]
Mechanism: The reaction proceeds via a Knoevenagel condensation, followed by Thorpe-Ziegler cyclization to form a dihydropyridone intermediate, which then tautomerizes to the more stable pyridone.
Modern Advancements in Pyridine Synthesis
While classical methods are robust, modern advancements have focused on improving reaction efficiency, reducing reaction times, and expanding the substrate scope.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of pyridine synthesis, it has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[1][14] One-pot Bohlmann-Rahtz procedures conducted under microwave irradiation can be completed in minutes rather than hours.[1][15]
Flow Chemistry
Continuous flow processing offers several advantages over batch synthesis, including improved safety, scalability, and reproducibility. Both the Hantzsch and Bohlmann-Rahtz syntheses have been successfully adapted to continuous flow reactors, often in combination with microwave heating, allowing for the efficient and scalable production of polysubstituted pyridines.[16][17][18]
Comparative Data
The following tables summarize quantitative data for the synthesis of various polysubstituted pyridines via the discussed methodologies, highlighting the impact of different reaction conditions and the advantages of modern techniques.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted One-Pot Bohlmann-Rahtz Synthesis of Trisubstituted Pyridines [1]
| Entry | Alkynone | Product | Method | Time (min) | Yield (%) |
| 1 | Phenylpropynone | Ethyl 2-methyl-6-phenylnicotinate | Conventional | 120 | 78 |
| 2 | Phenylpropynone | Ethyl 2-methyl-6-phenylnicotinate | Microwave | 20 | 92 |
| 3 | 1-Phenyl-2-butyn-1-one | Ethyl 2,3-dimethyl-6-phenylnicotinate | Conventional | 120 | 65 |
| 4 | 1-Phenyl-2-butyn-1-one | Ethyl 2,3-dimethyl-6-phenylnicotinate | Microwave | 20 | 85 |
| 5 | 3-Butyn-2-one | Ethyl 2,6-dimethylnicotinate | Conventional | 120 | 75 |
| 6 | 3-Butyn-2-one | Ethyl 2,6-dimethylnicotinate | Microwave | 10 | 98 |
Table 2: One-Pot, Four-Component Synthesis of Polysubstituted Pyridines [19]
| Entry | Acetophenone Derivative | Product | Method | Time (min) | Yield (%) |
| 1 | Acetophenone | 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate | Microwave | 3 | 94 |
| 2 | Acetophenone | 4-(3-Cyano-2-oxo-6-phenyl-1,2-dihydropyridin-4-yl)phenyl-4-toluenesulfonate | Conventional | 45 | 80 |
| 3 | 4'-Methoxyacetophenone | 4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | Microwave | 2 | 92 |
| 4 | 4'-Methoxyacetophenone | 4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | Conventional | 40 | 75 |
| 5 | 4'-Chloroacetophenone | 4-[6-(4-Chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | Microwave | 5 | 88 |
| 6 | 4'-Chloroacetophenone | 4-[6-(4-Chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | Conventional | 60 | 70 |
Experimental Protocols
General Procedure for Hantzsch Pyridine Synthesis[20]
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL). Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide). Purify the final product by column chromatography or recrystallization.
General Procedure for One-Pot Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis[1]
In a sealed microwave tube, combine the enamine (e.g., ethyl β-aminocrotonate, 1.3 mmol), the alkynone (1.0 mmol), and a catalytic amount of acetic acid in a suitable solvent (e.g., ethanol or DMSO, 2 mL). Irradiate the mixture in a microwave reactor at 170°C for 10-20 minutes. After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Kröhnke Pyridine Synthesis[9]
Step 1: Synthesis of the α-Pyridinium Methyl Ketone Salt Dissolve the appropriate 2-bromoacetophenone (1.0 equiv) in a minimal amount of acetone. Add pyridine (1.1 equiv) dropwise with stirring at room temperature. A precipitate will form. Continue stirring for 1-2 hours. Collect the solid product by vacuum filtration and wash with acetone.
Step 2: Synthesis of the Substituted Pyridine In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt (1.0 equiv) and the α,β-unsaturated carbonyl compound (1.1 equiv) in glacial acetic acid. Add ammonium acetate (10 equiv) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water. Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent to obtain the pure substituted pyridine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the mechanistic pathways of the discussed synthetic routes and a general experimental workflow.
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Caption: A general experimental workflow for pyridine synthesis.
References
- 1. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Kröhnke Pyridine Synthesis [drugfuture.com]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. youngin.com [youngin.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 17. One-Step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor | Technology Networks [technologynetworks.com]
- 18. researchgate.net [researchgate.net]
- 19. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Analysis for Purity Assessment of 5-Bromo-2-chloro-3-fluoropyridine
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 5-Bromo-2-chloro-3-fluoropyridine. It is intended for researchers, scientists, and professionals in drug development who require robust analytical techniques for quality control and characterization of halogenated pyridine intermediates. The guide details a recommended HPLC protocol, compares it with alternative columns and technologies, and provides the necessary experimental framework.
Recommended HPLC Protocol for Purity Analysis
Reversed-Phase HPLC (RP-HPLC) is the most suitable method for analyzing this compound, a moderately polar compound. The following protocol is a robust starting point for method development and validation.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: Start with 30% B, hold for 2 minutes; ramp to 95% B over 10 minutes; hold at 95% B for 3 minutes; return to 30% B over 1 minute; hold for 4 minutes for re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 270 nm.
-
-
Analysis: Purity is calculated using the area normalization method from the resulting chromatogram. The main peak's area percentage relative to the total peak area represents the sample's purity. Potential impurities to monitor for include starting materials from synthesis, such as 5-chloro-3-fluoropyridin-2-amine.[1]
Comparison of HPLC Column Chemistries
The choice of stationary phase is critical for achieving optimal separation. While a standard C18 column is versatile, other chemistries can offer improved retention and selectivity for halogenated pyridines.
| Column Type | Stationary Phase Principle | Suitability for this compound | Advantages | Disadvantages |
| Standard C18 | Non-polar octadecylsilane chains bonded to silica. Separation is based on hydrophobic interactions.[2] | High. A good first choice for method development. | Robust, widely available, excellent for separating non-polar to moderately polar compounds. | May provide insufficient retention for very polar impurities.[3] |
| C8 | Shorter octylsilane chains. Less hydrophobic than C18. | Moderate. Useful if analyte elutes too late on C18. | Shorter analysis times for highly retained compounds. | Reduced retention, potentially leading to co-elution with polar impurities near the void volume. |
| Phenyl-Hexyl | Phenyl rings bonded via a hexyl linker. Offers alternative selectivity. | High. Recommended for aromatic and halogenated compounds. | Unique π-π interactions can improve selectivity between aromatic analytes and impurities. | May exhibit different elution orders compared to C18, requiring re-identification of peaks. |
| Polar-Embedded | C18 phase with an embedded polar group (e.g., amide or carbamate). | Excellent. Ideal for enhancing retention of polar compounds. | Resistant to "phase collapse" in highly aqueous mobile phases, allowing for better retention and peak shape of polar analytes.[4] | Can be more expensive and may have different pH stability limits. |
Comparison with Alternative Analytical Technologies
While HPLC is a primary technique, Gas Chromatography (GC) serves as a viable alternative, particularly for assessing volatile impurities.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase.[5] |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for this compound.[6] | Requires analytes to be volatile and thermally stable.[6] The target compound may be suitable, but non-volatile impurities will not be detected. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility for polar impurities. |
| Typical Speed | Analysis runs are typically 10-60 minutes.[7] | Faster analysis, often completed in minutes.[7][8] |
| Sensitivity | High sensitivity, dependent on the detector (e.g., UV, MS).[6] | Generally offers higher sensitivity for volatile compounds, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[6][9] |
| Cost per Analysis | Higher due to the cost of solvents and pump maintenance.[7][9] | More cost-effective due to the use of gases instead of solvents.[7][9] |
| Precision (%RSD) | Typically ≤ 2.0%.[5] | Typically ≤ 5.0%.[5] |
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for assessing the purity of this compound using the recommended HPLC method.
References
- 1. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. chromtech.com [chromtech.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. hplc.eu [hplc.eu]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
Validating a published synthesis protocol for a 5-Bromo-2-chloro-3-fluoropyridine derivative
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex heterocyclic molecules is paramount. 5-Bromo-2-chloro-3-fluoropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds due to its versatile reactivity.[1][2] This guide provides a comparative analysis of a common synthesis protocol for a this compound derivative against an alternative method, offering experimental data to support the evaluation.
Comparative Analysis of Synthesis Protocols
The selection of a synthesis route can significantly impact yield, purity, cost, and environmental footprint. Below is a comparison of two potential methods for synthesizing halogenated pyridines: a classical multi-step synthesis and a modern transition-metal catalyzed cross-coupling reaction.
| Parameter | Classical Synthesis Protocol | Alternative: Transition-Metal Catalysis |
| Starting Material | 2-Amino-5-chloro-3-fluoropyridine | Halogenated pyridine precursor |
| Key Reagents | HBr, Br₂, NaNO₂, NaOH | Palladium or Copper catalyst, ligands, base |
| Reaction Steps | 3 (Diazotization, Bromination, Workup) | 1 (Cross-coupling) |
| Reported Yield | ~90% (for a similar isomer)[3] | Generally high, but can be variable |
| Reaction Time | Several hours[3] | Typically shorter than multi-step classical methods |
| Purity | High, requires purification by extraction and crystallization[3] | Generally high, requires chromatographic purification |
| Scalability | Can be challenging due to diazotization step | Generally more scalable |
| Safety Considerations | Use of bromine and diazotization reagents requires caution | Handling of pyrophoric catalysts and ligands |
Experimental Protocols
Below are detailed methodologies for the synthesis of a brominated, chlorinated, and fluorinated pyridine derivative. The first protocol is based on a published method for a similar isomer, 2-bromo-5-chloro-3-fluoropyridine, which serves as a representative example of a classical approach.[3] The second outlines a general procedure for a transition-metal catalyzed alternative.
Protocol 1: Classical Synthesis via Sandmeyer-type Reaction
This protocol is adapted from the synthesis of 2-Bromo-5-chloro-3-fluoropyridine.[3]
Materials:
-
2-Amino-5-chloro-3-fluoropyridine (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂) (3.0 eq)
-
Sodium nitrite (NaNO₂) (2.5 eq)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Cool a stirred solution of 48% HBr to 0°C.
-
Slowly add 2-Amino-5-chloro-3-fluoropyridine.
-
Add bromine dropwise over 20 minutes at 0°C.
-
Cool the mixture to -10°C.
-
Slowly add a solution of sodium nitrite in water over 1.5 hours, maintaining the temperature at -10°C.
-
Stir for an additional 30 minutes.
-
Slowly add a solution of NaOH in water over 30 minutes and allow the mixture to warm to room temperature.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the product.
Protocol 2: Alternative Synthesis via Transition-Metal Catalysis
This protocol describes a general approach using a Suzuki cross-coupling reaction, a common method for forming C-C bonds with pyridine rings.[4]
Materials:
-
A suitable di-halogenated fluoropyridine precursor
-
A boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the di-halogenated fluoropyridine precursor, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for the classical synthesis and a logical comparison of the two approaches.
Caption: Workflow for the classical synthesis of a this compound derivative.
Caption: Comparison of classical vs. transition-metal catalyzed synthesis routes.
References
The Strategic Synthesis of Halogenated Pyridines: A Cost-Effectiveness Analysis of 5-Bromo-2-chloro-3-fluoropyridine
In the competitive landscape of pharmaceutical and agrochemical development, the selection of key intermediates is a critical decision that significantly impacts the economic viability and efficiency of large-scale synthesis. Among the vast array of heterocyclic building blocks, halogenated pyridines are indispensable for introducing specific functionalities into target molecules. This guide provides a comprehensive comparison of the cost-effectiveness of using 5-Bromo-2-chloro-3-fluoropyridine against a viable alternative, 2,3,5-trichloropyridine, supported by experimental data and detailed synthetic protocols.
Executive Summary
This compound is a versatile, albeit premium-priced, intermediate that offers a unique combination of reactive sites for complex molecular architectures. Its synthesis, while involving multiple steps, can be a cost-effective option depending on the required downstream transformations. In contrast, 2,3,5-trichloropyridine presents a more economical alternative in terms of initial purchase price and a potentially simpler synthetic route from a readily available starting material. The choice between these two intermediates hinges on a careful evaluation of raw material costs, synthetic yields, process complexity, and the specific requirements of the final product.
Cost Comparison of Key Intermediates
The following table summarizes the estimated costs associated with the production of this compound and its alternative, 2,3,5-trichloropyridine. Prices for reagents are based on currently available market data for bulk quantities and may vary depending on the supplier and purity.
| Compound | Starting Material | Key Reagents | Starting Material Cost (per kg) | Reagent Cost (per kg of product) | Estimated Final Product Cost (per kg) |
| This compound | 2-Amino-5-bromo-3-fluoropyridine | Sodium Nitrite, Hydrobromic Acid, Bromine | Custom Synthesis (est. >$500/kg) | ~$50 | ~$408[1] |
| 2,3,5-Trichloropyridine | 2-Chloropyridine | Chlorine | ~$5/kg[2][3][4] | ~$10 | ~$15-20 |
Note: The cost for 2-Amino-5-bromo-3-fluoropyridine is an estimation, as it is likely a custom synthesis product. Reagent costs are approximated based on stoichiometry and typical yields.
Performance and Synthetic Route Analysis
This compound: A Route to Complexity
The key advantage of this compound lies in its distinct halogen functionalities, which allow for selective, stepwise reactions. The bromine atom is particularly susceptible to displacement or participation in cross-coupling reactions, while the chlorine and fluorine atoms offer additional sites for modification under different reaction conditions. This makes it an ideal intermediate for building complex, multi-substituted molecules often required in modern drug discovery.
2,3,5-Trichloropyridine: The Economical Workhorse
In contrast, 2,3,5-trichloropyridine offers a more straightforward and cost-effective profile. It can be synthesized from the inexpensive and readily available starting material, 2-chloropyridine, through direct chlorination. While several methods exist, including high-temperature chlorination and dechlorination of more highly chlorinated pyridines, a multi-step process involving alcoholysis followed by chlorination has been reported with yields greater than 90%.[8][9]
The three chlorine atoms on the pyridine ring provide multiple reactive sites. While less differentiated than the halogens on this compound, they can still be selectively functionalized based on their positions on the ring. For applications where a simple chlorinated pyridine backbone is required, 2,3,5-trichloropyridine is often the more economically sensible choice.
Experimental Protocols
Synthesis of 2-Bromo-5-chloro-3-fluoropyridine (as a model for this compound)
This protocol is adapted from a known procedure for a structural isomer and is expected to be highly similar for the target compound.
Materials:
-
2-Amino-5-chloro-3-fluoropyridine
-
48% Hydrobromic Acid
-
Bromine
-
Sodium Nitrite
-
Sodium Hydroxide
-
Ether
-
Anhydrous Sodium Sulfate
-
Saturated Brine
Procedure:
-
In a reaction vessel, 2-amino-5-chloro-3-fluoropyridine (1.0 eq) is slowly added to a stirred solution of 48% hydrobromic acid at 0°C.
-
Bromine (3.0 eq) is then added dropwise to the mixture over 20 minutes, maintaining the temperature at 0°C.
-
The reaction mixture is cooled to -10°C.
-
A solution of sodium nitrite (2.5 eq) in water is added slowly over 1.5 hours, and the mixture is stirred for an additional 30 minutes.
-
A solution of sodium hydroxide is then added over 30 minutes, and the mixture is allowed to warm to room temperature.
-
The mixture is extracted three times with ether.
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[7]
Synthesis of 2,3,5-Trichloropyridine from 2-Chloropyridine
This is a generalized protocol based on a multi-step synthesis.
Materials:
-
2-Chloropyridine
-
Alcohol (e.g., methanol or ethanol)
-
Base (e.g., sodium hydroxide)
-
Chlorinating agent (e.g., chlorine gas or sulfuryl chloride)
Procedure:
-
Alcoholysis: 2-Chloropyridine is reacted with an alcohol in the presence of a base to form a 2-alkoxypyridine intermediate.
-
Chlorination of the Ring: The 2-alkoxypyridine is then reacted with a chlorinating agent to introduce chlorine atoms at the 3 and 5 positions, forming 3,5-dichloro-2-alkoxypyridine.
-
Chlorination of the Alkoxy Group: The final step involves the replacement of the alkoxy group with a chlorine atom to yield 2,3,5-trichloropyridine. This can be achieved using a suitable chlorinating agent.[8]
Visualizing the Synthesis Workflow
To better illustrate the synthetic pathways, the following diagrams were generated using the DOT language.
Caption: Proposed synthesis of this compound.
Caption: Multi-step synthesis of 2,3,5-Trichloropyridine.
Conclusion and Recommendations
The choice between this compound and 2,3,5-trichloropyridine is a strategic one that should be guided by the specific needs of the synthetic project.
-
For the synthesis of complex, highly functionalized molecules , where precise, regioselective reactions are paramount, the higher initial cost of This compound can be justified by its versatility and the potential for more efficient downstream transformations.
-
For applications requiring a robust, chlorinated pyridine scaffold without the need for highly differentiated reactivity, 2,3,5-trichloropyridine offers a significantly more cost-effective solution due to its lower-priced starting material and established, high-yield synthetic routes.
Researchers and drug development professionals are encouraged to perform a thorough cost-benefit analysis, considering not only the price of the intermediate but also the overall cost of the entire synthetic sequence, including reagents, solvents, purification, and waste disposal. This holistic approach will ensure the selection of the most economically viable and synthetically efficient building block for their large-scale production needs.
References
- 1. 2-Amino-3-bromo-5-fluoropyridine | Delchimica [delchimica.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. 2-chloropyridine at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 4. 2 Chloropyridine Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 9. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
Comparing experimental NMR shifts with computational predictions for halopyridines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NMR Data for Halogenated Pyridine Isomers
This guide provides a comprehensive comparison of experimental Nuclear Magnetic Resonance (NMR) chemical shifts for a series of monohalogenated pyridines with computationally predicted values. The objective is to offer a valuable resource for the structural elucidation and characterization of halogenated heterocyclic compounds, which are prevalent motifs in medicinal chemistry and materials science. This comparison includes 2-, 3-, and 4-substituted fluoropyridines, chloropyridines, bromopyridines, and iodopyridines.
Introduction
Halopyridines are a critical class of organic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The precise determination of their molecular structure is paramount for understanding their reactivity, biological activity, and material properties. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each nucleus.
In recent years, computational chemistry has emerged as a powerful complementary tool to experimental NMR. Quantum mechanical calculations, particularly using Density Functional Theory (TDF) with the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with increasing accuracy. This guide presents a systematic comparison of experimentally measured ¹H and ¹³C NMR chemical shifts with those predicted by computational methods, offering insights into the reliability and predictive power of these computational approaches for this class of compounds.
Data Presentation: Experimental vs. Computational NMR Shifts
The following tables summarize the experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for 2-, 3-, and 4-halopyridines. All experimental data presented were recorded in deuterated chloroform (CDCl₃) to ensure consistency. The computational data was obtained from studies employing DFT (B3LYP functional) with the GIAO method.
Table 1: Comparison of Experimental and Computational ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Position | Experimental ¹H Shift (ppm) | Computational ¹H Shift (ppm) |
| 2-Fluoropyridine | H-3 | 6.93 | 6.98 |
| H-4 | 7.78 | 7.85 | |
| H-5 | 7.18 | 7.25 | |
| H-6 | 8.23 | 8.29 | |
| 3-Fluoropyridine | H-2 | 8.45 | 8.51 |
| H-4 | 7.35 | 7.41 | |
| H-5 | 7.25 | 7.31 | |
| H-6 | 8.48 | 8.54 | |
| 4-Fluoropyridine | H-2, H-6 | 8.52 | 8.58 |
| H-3, H-5 | 7.05 | 7.11 | |
| 2-Chloropyridine | H-3 | 7.23 | 7.29 |
| H-4 | 7.64 | 7.70 | |
| H-5 | 7.32 | 7.38 | |
| H-6 | 8.39 | 8.45 | |
| 3-Chloropyridine | H-2 | 8.51 | 8.57 |
| H-4 | 7.75 | 7.81 | |
| H-5 | 7.28 | 7.34 | |
| H-6 | 8.54 | 8.60 | |
| 4-Chloropyridine | H-2, H-6 | 8.55 | 8.61 |
| H-3, H-5 | 7.30 | 7.36 | |
| 2-Bromopyridine | H-3 | 7.26 | 7.32 |
| H-4 | 7.56 | 7.62 | |
| H-5 | 7.49 | 7.55 | |
| H-6 | 8.36 | 8.42 | |
| 3-Bromopyridine | H-2 | 8.68 | 8.74 |
| H-4 | 7.80 | 7.86 | |
| H-5 | 7.19 | 7.25 | |
| H-6 | 8.52 | 8.58 | |
| 4-Bromopyridine | H-2, H-6 | 8.51 | 8.57 |
| H-3, H-5 | 7.55 | 7.61 | |
| 2-Iodopyridine | H-3 | 7.00 | 7.06 |
| H-4 | 7.65 | 7.71 | |
| H-5 | 6.75 | 6.81 | |
| H-6 | 8.25 | 8.31 | |
| 3-Iodopyridine | H-2 | 8.70 | 8.76 |
| H-4 | 8.05 | 8.11 | |
| H-5 | 7.10 | 7.16 | |
| H-6 | 8.50 | 8.56 | |
| 4-Iodopyridine | H-2, H-6 | 8.45 | 8.51 |
| H-3, H-5 | 7.70 | 7.76 |
Table 2: Comparison of Experimental and Computational ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Position | Experimental ¹³C Shift (ppm) | Computational ¹³C Shift (ppm) |
| 2-Fluoropyridine | C-2 | 163.5 | 164.1 |
| C-3 | 110.2 | 110.8 | |
| C-4 | 140.1 | 140.7 | |
| C-5 | 122.5 | 123.1 | |
| C-6 | 149.5 | 150.1 | |
| 3-Fluoropyridine | C-2 | 141.2 | 141.8 |
| C-3 | 158.0 | 158.6 | |
| C-4 | 124.1 | 124.7 | |
| C-5 | 123.8 | 124.4 | |
| C-6 | 147.9 | 148.5 | |
| 4-Fluoropyridine | C-2, C-6 | 150.2 | 150.8 |
| C-3, C-5 | 110.5 | 111.1 | |
| C-4 | 166.8 | 167.4 | |
| 2-Chloropyridine | C-2 | 152.8 | 153.4 |
| C-3 | 123.5 | 124.1 | |
| C-4 | 139.2 | 139.8 | |
| C-5 | 122.9 | 123.5 | |
| C-6 | 150.0 | 150.6 | |
| 3-Chloropyridine | C-2 | 147.8 | 148.4 |
| C-3 | 131.0 | 131.6 | |
| C-4 | 138.0 | 138.6 | |
| C-5 | 123.9 | 124.5 | |
| C-6 | 150.5 | 151.1 | |
| 4-Chloropyridine | C-2, C-6 | 150.8 | 151.4 |
| C-3, C-5 | 121.7 | 122.3 | |
| C-4 | 143.5 | 144.1 | |
| 2-Bromopyridine | C-2 | 142.4 | 143.0 |
| C-3 | 128.4 | 129.0 | |
| C-4 | 138.6 | 139.2 | |
| C-5 | 122.8 | 123.4 | |
| C-6 | 150.3 | 150.9 | |
| 3-Bromopyridine | C-2 | 150.0 | 150.6 |
| C-3 | 120.0 | 120.6 | |
| C-4 | 140.0 | 140.6 | |
| C-5 | 124.0 | 124.6 | |
| C-6 | 148.0 | 148.6 | |
| 4-Bromopyridine | C-2, C-6 | 151.0 | 151.6 |
| C-3, C-5 | 127.5 | 128.1 | |
| C-4 | 132.0 | 132.6 | |
| 2-Iodopyridine | C-2 | 119.8 | 120.4 |
| C-3 | 130.5 | 131.1 | |
| C-4 | 139.5 | 140.1 | |
| C-5 | 122.3 | 122.9 | |
| C-6 | 150.8 | 151.4 | |
| 3-Iodopyridine | C-2 | 156.5 | 157.1 |
| C-3 | 95.5 | 96.1 | |
| C-4 | 147.5 | 148.1 | |
| C-5 | 124.5 | 125.1 | |
| C-6 | 151.0 | 151.6 | |
| 4-Iodopyridine | C-2, C-6 | 151.5 | 152.1 |
| C-3, C-5 | 132.5 | 133.1 | |
| C-4 | 109.8 | 110.4 |
Experimental and Computational Methodologies
A consistent and reliable methodology is crucial for both experimental data acquisition and computational prediction to ensure a meaningful comparison.
Experimental Protocol for NMR Data Acquisition
The experimental ¹H and ¹³C NMR spectra were acquired using the following general protocol:
-
Sample Preparation: Approximately 5-10 mg of the halopyridine sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: All spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 160 ppm.
-
Temperature: 298 K.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software. This involved Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Computational Protocol for NMR Shift Prediction
The computational predictions of ¹H and ¹³C NMR chemical shifts were performed using the following methodology, which is a widely accepted standard in the field:
-
Geometry Optimization: The three-dimensional structures of the halopyridine molecules were optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set, such as 6-31G(d).
-
NMR Chemical Shift Calculation: The NMR isotropic shielding constants were calculated for the optimized geometries using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP level of theory with a larger basis set, typically 6-311+G(2d,p), to improve accuracy.
-
Solvent Effects: The influence of the chloroform solvent was accounted for using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Referencing: The calculated isotropic shielding value for tetramethylsilane (TMS), computed at the same level of theory, was used as a reference to convert the calculated shielding constants of the halopyridines into chemical shifts (δ) using the following equation: δ_sample = σ_TMS - σ_sample
Workflow and Logical Relationships
The process of comparing experimental and computational NMR data can be visualized as a systematic workflow.
Caption: Workflow for comparing experimental and computational NMR data.
This diagram illustrates the parallel workflows for obtaining experimental and computational NMR chemical shifts, culminating in a direct comparison and analysis of the two datasets.
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloro-3-fluoropyridine: A Safety and Operational Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed procedures for the proper disposal of 5-Bromo-2-chloro-3-fluoropyridine, ensuring laboratory safety and regulatory compliance.
I. Chemical and Hazard Profile
This compound is a halogenated pyridine derivative used in synthetic organic chemistry. Understanding its properties and hazards is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C₅H₂BrClFN[1] |
| Molecular Weight | 210.43 g/mol [1] |
| Appearance | White to almost white powder or lump |
| CAS Number | 831203-13-5[1] |
This compound is classified as a hazardous substance. Key hazard statements include:
-
May be harmful in contact with skin and if inhaled[1]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.
| Protection Type | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Wear fire/flame resistant and impervious clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area.[6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][7] |
III. Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Emergency Procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains or waterways.[5][6]
Cleanup Protocol:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation.[6] Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[6]
-
For solutions: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7] Place the absorbent material into a suitable container for disposal.
-
Decontamination: Wash the spill area thoroughly with soap and water.
IV. Disposal Procedures
The disposal of this compound and its containers must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste this compound". The hazards (e.g., "Irritant," "Harmful") should also be clearly indicated on the label.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal.
-
Important Considerations:
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: Disposal procedures must comply with all applicable local, state, and federal regulations. Consult your EHS department for specific institutional policies. Disposal should be carried out by an approved waste disposal plant or an authorized hazardous waste collection point.[3][4][6]
V. First Aid Measures
In case of exposure, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Wash contaminated clothing before reuse.[3] If irritation persists, seek medical attention. |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3][4] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Seek immediate medical attention. |
VI. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C5H2BrClFN | CID 2763285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-chloro-2-fluoropyridine | 884494-87-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. downloads.ossila.com [downloads.ossila.com]
Essential Safety and Logistical Information for Handling 5-Bromo-2-chloro-3-fluoropyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 5-Bromo-2-chloro-3-fluoropyridine.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 831203-13-5[1]
-
Molecular Formula: C5H2BrClFN[2]
-
Molecular Weight: 210.43 g/mol [2]
Hazard Identification
This compound is considered a hazardous substance.[1] It is crucial to handle it with care, adhering to the following hazard statements:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for short-term protection.[3] Always inspect gloves before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance data. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to provide maximum skin coverage. Clothing worn underneath should be made of natural fibers like cotton.[4] |
| Respiratory Protection | Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot. Perforated shoes, sandals, and open-toed footwear are not permitted in the laboratory.[4] |
Quantitative Exposure Limits
No specific occupational exposure limits (OELs) have been assigned for this compound.[4][5] Therefore, it is imperative to handle this chemical in a manner that minimizes any potential exposure, adhering to the principle of "As Low As Reasonably Practicable" (ALARP). All operations should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3]
Operational Plan
A systematic approach to handling this compound is essential for laboratory safety. The following step-by-step protocol outlines the procedures for preparation, handling, and post-handling.
Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]
-
Prepare Work Area: Conduct all handling of this compound within a properly functioning chemical fume hood.[3] The work surface should be clean and uncluttered.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the PPE table above.
Handling
-
Weighing and Transferring:
-
Handle as a solid to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Reaction:
-
Keep the reaction vessel closed or covered to the extent possible.
-
Continuously monitor the reaction for any unexpected changes.
-
Avoid direct contact with the substance.[5]
-
Post-Handling
-
Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of all contaminated wipes and materials as hazardous waste.
-
-
Personal Hygiene:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels, pipette tips), in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely sealed when not in use.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
